molecular formula C14H19Cl4N5O2 B1667809 WR99210 hydrochloride CAS No. 30711-93-4

WR99210 hydrochloride

Número de catálogo: B1667809
Número CAS: 30711-93-4
Peso molecular: 431.1 g/mol
Clave InChI: VOTSDCGUYAGUNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RN given refers to parent cpd;  NM & N1 refer to HCl;  synonym BRL 51084 refers to (mono-HBr);  structure

Propiedades

Número CAS

30711-93-4

Fórmula molecular

C14H19Cl4N5O2

Peso molecular

431.1 g/mol

Nombre IUPAC

6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C14H18Cl3N5O2.ClH/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17;/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21);1H

Clave InChI

VOTSDCGUYAGUNS-UHFFFAOYSA-N

SMILES canónico

CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

47326-86-3 (Parent)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL
BRL 51084
BRL 6231
BRL 6231hydrochloride
BRL 6231mono-Hydrobromide
BRL-51084
BRL-6231
unspecified HCl of BRL 6231
WR 99210
WR-99210
WR99210-HCl

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of WR99210 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the selective antifolate activity of WR99210 hydrochloride, its molecular interactions, and its application in parasitology research.

This compound is a potent and highly selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This technical guide elucidates the mechanism of action of WR99210, with a primary focus on its activity against the malaria parasite, Plasmodium falciparum. The information presented herein is intended for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase

WR99210's primary molecular target is the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in parasites like Plasmodium falciparum and Toxoplasma gondii.[1][2][3] Its mechanism of action is rooted in its function as a folate pathway antagonist. By binding tightly to the active site of the parasite's DHFR, WR99210 blocks the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a crucial cofactor in the synthesis of purines, pyrimidines (specifically thymidylate), and certain amino acids, all of which are essential for DNA replication and cell proliferation.

A key feature of WR99210 is its remarkable selectivity for the parasite's DHFR over the human homologue.[1][3] This selectivity is the basis for its therapeutic window. The structural differences between the active sites of plasmodial and human DHFR are significant enough that WR99210 interacts only weakly with the human enzyme.[1] This differential inhibition has been experimentally confirmed; the expression of human DHFR in P. falciparum renders the parasites highly resistant to WR99210, demonstrating that the parasite's DHFR is the sole physiologically relevant target.[4][5][6][7]

The potent and selective nature of WR99210 has also led to its widespread use as a powerful selectable marker for the genetic transformation of Plasmodium parasites.[1][3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of WR99210 has been quantified against various parasite strains, including those with resistance to other antifolate drugs like pyrimethamine (B1678524). The following tables summarize key quantitative data from published studies.

Parameter Organism/Strain Value 95% Confidence Interval
IC50P. falciparum DHFR<0.075 nMNot Reported
EC50P. falciparum NF540.056 nM0.029 - 0.103 nM
EC50P. falciparum Dd20.62 nM0.580 - 0.671 nM
IC50T. gondii tachyzoites~50 nMNot Reported

Table 1: In vitro inhibitory concentrations of WR99210 against Plasmodium falciparum and Toxoplasma gondii.[1][2]

Organism Allele Pyrimethamine IC50 (µM) WR99210 IC50 (µM)
P. vivaxWild-type0.005 ± 0.0010.0019 ± 0.0002
P. vivaxS58R/S117N7.3 ± 1.10.0004 ± 0.0001

Table 2: Comparative IC50 values of Pyrimethamine and WR99210 against wild-type and mutant P. vivax DHFR, demonstrating how mutations conferring pyrimethamine resistance can increase sensitivity to WR99210.[8]

Molecular Interactions and Resistance

The flexible side chain of WR99210 allows it to accommodate mutations in the DHFR active site that confer resistance to more rigid inhibitors like pyrimethamine.[9][10] For instance, the S108N mutation in P. falciparum DHFR, a key driver of pyrimethamine resistance, does not significantly impact the binding of WR99210.[10] This has led to the concept of using WR99210 in combination with other antifolates to counteract resistance, as the two drugs can exert opposing selective pressures.[8][9][11][12]

While field resistance to WR99210 has not been reported, in vitro studies have shown that it is possible to select for resistant mutants.[9] Interestingly, these resistance mutations sometimes involve a reversion of mutations that cause resistance to other drugs (e.g., N108S), highlighting the complex and often conflicting requirements for resistance to different classes of DHFR inhibitors.[9][10]

Experimental Protocols

In Vitro Susceptibility Assays for P. falciparum

Objective: To determine the 50% effective concentration (EC50) of WR99210 against P. falciparum cultures.

Methodology:

  • Parasite Culture: Asynchronous or synchronous cultures of P. falciparum (e.g., strains NF54 or Dd2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted WR99210 is added to parasite cultures at a defined parasitemia and hematocrit.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Growth Inhibition Measurement: Parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I or PicoGreen). The fluorescence is read on a microplate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 value is calculated using a nonlinear regression model.

DHFR Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of WR99210 against purified DHFR enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant DHFR from P. vivax or other sources is expressed and purified. Solutions of the substrates, dihydrofolate (DHF) and NADPH, are prepared.

  • Assay Reaction: The assay is performed in a spectrophotometer-compatible plate or cuvette. The reaction mixture contains buffer, NADPH, purified DHFR, and varying concentrations of WR99210.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of DHF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

  • Data Analysis: The initial reaction rates are calculated for each drug concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflows

WR99210_Mechanism_of_Action cluster_folate_pathway Folate Biosynthesis Pathway cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) PfDHFR Plasmodium falciparum DHFR-TS DHF->PfDHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_AA DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA_AA PfDHFR->THF Product Parasite_Growth Parasite Replication and Proliferation DNA_RNA_AA->Parasite_Growth WR99210 WR99210 WR99210->Inhibition Inhibition->PfDHFR Inhibition

Caption: Mechanism of action of WR99210 in the folate pathway.

Experimental_Workflow_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. P. falciparum Culture Plate_Setup 3. Plate Parasites and Drug Culture->Plate_Setup Drug_Dilution 2. WR99210 Serial Dilution Drug_Dilution->Plate_Setup Incubation 4. Incubate (72 hours) Plate_Setup->Incubation Stain_Read 5. Stain DNA and Read Fluorescence Incubation->Stain_Read Calculate_EC50 6. Calculate EC50 Stain_Read->Calculate_EC50

Caption: Experimental workflow for determining the EC50 of WR99210.

Chemical Stability Considerations

It is crucial to note that the chemical stability of WR99210 can impact its biological activity. A regioisomer of WR99210 has been identified that is inactive.[1][3] This inactive form can arise from rearrangement, particularly when the compound is not supplied as the hydrochloride salt or is exposed to basic conditions.[1][3] Therefore, proper storage and handling of WR99210, especially in its free base form, are essential to ensure experimental reproducibility. The hydrochloride salt is generally more stable.[1]

Conclusion

This compound is a highly specific and potent inhibitor of the Plasmodium falciparum dihydrofolate reductase, a critical enzyme for parasite survival. Its mechanism of action, which involves the disruption of folate metabolism, has been well-characterized. The selectivity of WR99210 for the parasite enzyme over the human counterpart provides a significant therapeutic advantage and has established it as an invaluable tool in malaria research, particularly for the selection of genetically modified parasites. Understanding its molecular interactions and the nuances of resistance provides a rational basis for its potential use in combination therapies and for the development of next-generation antifolate drugs.

References

The Target of WR99210 Hydrochloride in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Dihydrofolate Reductase as the Key Target and Mechanisms of Resistance

This technical guide provides a comprehensive overview of the molecular target of the antimalarial drug candidate WR99210 hydrochloride in Plasmodium falciparum, the causative agent of the most severe form of malaria. This document is intended for researchers, scientists, and drug development professionals working in the field of parasitology and antimalarial drug discovery.

Executive Summary

This compound is a potent inhibitor of Plasmodium falciparum growth, with its primary and most significant molecular target being the enzyme dihydrofolate reductase (DHFR) .[1][2] In P. falciparum, DHFR is a domain of a bifunctional protein, dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is a crucial component of the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism in the parasite.[3] The selective and high-affinity binding of WR99210 to the DHFR active site effectively blocks the production of tetrahydrofolate, leading to parasite death.[1] Resistance to WR99210, although not widely reported from clinical use, can be conferred by specific point mutations in the dhfr gene.

The Molecular Target: Dihydrofolate Reductase (DHFR)

The definitive target of WR99210 in P. falciparum has been unequivocally identified as the DHFR enzyme.[1][2] This was conclusively demonstrated by experiments in which parasites transformed with the human DHFR gene exhibited a significant, approximately 4,000-fold, increase in resistance to WR99210.[4] This complementation with the human enzyme, which is less sensitive to WR99210, negates the antiparasitic effect of the drug, confirming that DHFR is the sole significant target.[5][6]

WR99210 is a highly potent inhibitor, exhibiting activity at subnanomolar concentrations against both wild-type and pyrimethamine-resistant strains of P. falciparum.[7] This broad efficacy against resistant strains has made it a valuable tool in malaria research and a candidate for further drug development.

Quantitative Analysis of WR99210 Inhibition

The potency of WR99210 has been quantified through various in vitro assays, including parasite growth inhibition and direct enzyme kinetic studies. The half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and the inhibition constant (Ki) are key metrics for evaluating its efficacy.

Parameter P. falciparum Strain/Enzyme Value (nM) Reference
IC50 DHFR Enzyme<0.075[2]
EC50 NF54 (Wild-type)0.056[1]
EC50 Dd2 (Pyrimethamine-resistant)0.62[1]
IC50 Dd2 (Pyrimethamine-resistant)0.1[8]
Ki P. falciparum DHFR-TS1.1[8]
Ki Human DHFR12[8]

The Folate Biosynthesis Pathway in P. falciparum

WR99210 targets a critical step in the folate biosynthesis pathway of P. falciparum. Unlike their human hosts, who are folate auxotrophs and obtain folates from their diet, malaria parasites can synthesize folates de novo. This metabolic difference provides a therapeutic window for selective drug targeting. The pathway is responsible for producing tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids.

Folate_Biosynthesis_Pathway cluster_DHFR_TS Bifunctional Enzyme GTP GTP GCH1 GTP cyclohydrolase I GTP->GCH1 DHNTP Dihydroneopterin triphosphate PTPS 6-pyruvoyltetrahydropterin synthase DHNTP->PTPS HMDHP 6-Hydroxymethyl-7,8- dihydropterin HPPK HPPK HMDHP->HPPK HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHPS DHPS HMDHP_PP->DHPS DHP 7,8-Dihydropteroate DHFS DHFS DHP->DHFS DHF 7,8-Dihydrofolate (DHF) DHFR DHFR DHF->DHFR WR99210 Inhibition THF 5,6,7,8-Tetrahydrofolate (THF) SHMT SHMT THF->SHMT dUMP dUMP TS TS dUMP->TS dTMP dTMP Serine Serine Serine->SHMT Glycine Glycine Methylene_THF 5,10-Methylenetetrahydrofolate Methylene_THF->TS GCH1->DHNTP PTPS->HMDHP HPPK->HMDHP_PP DHPS->DHP DHFS->DHF DHFR->THF TS->DHF TS->dTMP SHMT->Glycine SHMT->Methylene_THF Growth_Inhibition_Assay_Workflow start Start culture Culture P. falciparum start->culture prepare_drug Prepare serial dilutions of WR99210 start->prepare_drug setup_plate Add parasites and drug to 96-well plate culture->setup_plate prepare_drug->setup_plate incubate1 Incubate for 24-48h setup_plate->incubate1 add_hypoxanthine Add [3H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for 24h add_hypoxanthine->incubate2 harvest Harvest cells onto filter mat incubate2->harvest measure Measure radioactivity (Scintillation counter) harvest->measure analyze Calculate IC50 measure->analyze end End analyze->end DHFR_Kinetic_Assay_Workflow start Start prepare_enzyme Purify recombinant P. falciparum DHFR-TS start->prepare_enzyme prepare_reagents Prepare reaction buffer, NADPH, and WR99210 dilutions start->prepare_reagents mix_components Combine enzyme, buffer, NADPH, and WR99210 prepare_enzyme->mix_components prepare_reagents->mix_components incubate Incubate mix_components->incubate initiate_reaction Add DHF substrate incubate->initiate_reaction measure_absorbance Monitor absorbance at 340nm initiate_reaction->measure_absorbance analyze_data Calculate reaction rates and determine Ki measure_absorbance->analyze_data end End analyze_data->end

References

The Rise and Fall of a Potent Antimalarial: A Technical History of WR99210

Author: BenchChem Technical Support Team. Date: December 2025

WR99210, a diaminodihydrotriazine derivative, emerged from the Walter Reed Army Institute of Research (WRAIR) drug discovery program as a highly potent antimalarial agent. Its unique mechanism of action, targeting the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum, offered a promising solution to the growing challenge of resistance to existing antifolate drugs. However, despite its exceptional in vitro and in vivo activity, the journey of WR99210 from a promising candidate to a discontinued (B1498344) clinical entity provides a compelling case study in the complexities of drug development.

This technical guide delves into the discovery, mechanism of action, preclinical development, and eventual discontinuation of WR9.9210 as a clinical antimalarial. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this once-promising compound.

Discovery and Initial Development

WR99210 was synthesized as part of the systematic effort by WRAIR to develop novel antimalarial compounds. The program aimed to identify agents with high efficacy against drug-resistant strains of P. falciparum.

Mechanism of Action: A Potent Inhibitor of Dihydrofolate Reductase

WR99210 exerts its antimalarial effect by potently and selectively inhibiting the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species.[1][2] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication.

The flexible side chain of WR99210 allows it to bind effectively to the active site of both wild-type and pyrimethamine-resistant strains of P. falciparum DHFR.[3] This structural feature enables it to overcome the steric hindrance that renders pyrimethamine (B1678524) ineffective against resistant parasites.[3]

Below is a diagram illustrating the folate biosynthesis pathway and the inhibitory action of WR99210.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR-TS) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Product WR99210 WR99210 WR99210->DHFR Inhibition

Folate biosynthesis pathway and inhibition by WR99210.

Preclinical Efficacy: In Vitro and In Vivo Studies

WR99210 demonstrated exceptional potency against a wide range of P. falciparum strains in vitro, including those resistant to other antifolate drugs like pyrimethamine and cycloguanil.[1]

In Vitro Susceptibility of P. falciparum to WR99210
Parasite StrainIC₅₀ (nM)Reference
FCB0.65 - 2.6[1]
Transformed with human DHFR2,660[1]

IC₅₀: The half-maximal inhibitory concentration.

In Vivo Efficacy in Animal Models

Preclinical studies in animal models, particularly in Aotus monkeys, confirmed the high efficacy of WR99210.[1] These studies demonstrated that both WR99210 and its prodrug, PS-15, were significantly more potent than proguanil (B194036) and cycloguanil.[1]

The Challenge of Bioavailability and Toxicity

Despite its promising preclinical profile, the development of WR99210 was ultimately halted due to significant challenges related to its oral bioavailability and gastrointestinal toxicity.[2][3]

Early clinical trials revealed that WR99210 was poorly absorbed when administered orally, leading to low and variable plasma concentrations.[1] Furthermore, even at low doses, the drug caused severe gastrointestinal side effects in both non-human primates and humans.[2]

The high basicity of the dihydrotriazine ring in WR99210 is thought to contribute to its poor oral bioavailability.[3] A prodrug, PS-15, was developed to overcome these limitations.[1] While PS-15 showed improved bioavailability, its development was also reportedly limited.

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum

The in vitro activity of WR99210 against P. falciparum is typically determined using a standardized SYBR Green I-based fluorescence assay. This method measures parasite proliferation by quantifying the amount of parasite DNA.

Workflow for In Vitro Susceptibility Testing:

InVitro_Workflow start Start prep_parasites Prepare Synchronized Ring-Stage Parasites start->prep_parasites incubation Incubate Parasites with Drug (72 hours) prep_parasites->incubation drug_dilution Prepare Serial Dilutions of WR99210 drug_dilution->incubation lysis Lyse Red Blood Cells incubation->lysis staining Add SYBR Green I Stain lysis->staining read_fluorescence Read Fluorescence staining->read_fluorescence calculate_ic50 Calculate IC₅₀ read_fluorescence->calculate_ic50 end End calculate_ic50->end

In vitro drug susceptibility testing workflow.
Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of WR99210 against the DHFR enzyme is determined by measuring the decrease in the rate of NADPH oxidation in the presence of the inhibitor. The reaction is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

DHFR Inhibition Assay Workflow:

DHFR_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, DHFR Enzyme, NADPH, and DHF Substrate start->prepare_reagents mix_reagents Mix Enzyme, Buffer, NADPH, and Inhibitor prepare_reagents->mix_reagents prepare_inhibitor Prepare Serial Dilutions of WR99210 prepare_inhibitor->mix_reagents initiate_reaction Initiate Reaction with DHF Substrate mix_reagents->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance determine_ki Determine Inhibition Constant (Ki) monitor_absorbance->determine_ki end End determine_ki->end

DHFR inhibition assay workflow.

Conclusion: A Legacy in Research

Although WR99210 did not fulfill its initial promise as a clinical antimalarial, its story is a valuable lesson in the multifaceted challenges of drug development. Its high potency and ability to overcome resistance highlighted the potential of targeting the Plasmodium DHFR enzyme. Today, WR99210 continues to be a valuable tool in malaria research, primarily as a selective agent in genetic studies of P. falciparum. The insights gained from the development of WR99210 have undoubtedly informed the design and development of subsequent generations of antifolate antimalarials.

References

WR99210 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WR99210 hydrochloride, a potent inhibitor of Plasmodium falciparum dihydrofolate reductase (pfDHFR). This document consolidates key chemical and biological data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts in antimalarial drug discovery.

Chemical and Physical Properties

This compound is a triazine derivative that has been instrumental in the study of antimalarial drug resistance and is a valued tool for the genetic manipulation of Plasmodium parasites in laboratory settings.[1]

PropertyValueReference
CAS Number 30711-93-4[2]
Molecular Weight 431.14 g/mol [2]
Synonyms 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride[2]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

WR99210 is a folate pathway antagonist with potent activity against Plasmodium malaria parasites.[1] Its primary mechanism of action is the potent and specific inhibition of the parasitic enzyme dihydrofolate reductase (DHFR), a critical component of the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and parasite replication.[3] By binding to the active site of pfDHFR, WR99210 blocks the production of THF, thereby halting parasite growth.[1]

A key advantage of WR99210 is its high selectivity for the parasite's DHFR over the human ortholog, which contributes to its therapeutic window.[4] This selectivity is attributed to structural differences in the active sites of the respective enzymes. Furthermore, WR99210 demonstrates efficacy against P. falciparum strains that have developed resistance to other antifolate drugs like pyrimethamine (B1678524) and cycloguanil.[5] This is due to its flexible side chain, which can accommodate mutations in the pfDHFR active site that typically confer resistance to more rigid inhibitors.[6]

Signaling Pathway Diagram

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the point of inhibition by WR99210.

Folate_Pathway cluster_folate Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR dNTPs dNTPs -> DNA Synthesis Tetrahydrofolate->dNTPs WR99210 WR99210 WR99210->Dihydrofolate Inhibits DHFR

Caption: Folate biosynthesis pathway in P. falciparum and inhibition by WR99210.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Susceptibility Testing of Plasmodium falciparum

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) of WR99210 against asexual blood-stage P. falciparum parasites.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax I)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplates

  • Hypoxic incubator (5% CO2, 5% O2, 90% N2) at 37°C

  • SYBR Green I nucleic acid stain or [3H]-hypoxanthine

  • Plate reader (fluorescence or scintillation counter)

Procedure:

  • Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage with a parasitemia of 0.5-1%.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.

  • Assay Setup: Add the parasite culture (at 1% hematocrit and 0.2% parasitemia) to each well of the drug-diluted plate.[7]

  • Incubation: Incubate the plates for 72 hours in a hypoxic incubator at 37°C.[7]

  • Growth Measurement:

    • SYBR Green I Assay: After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I. Measure fluorescence using a plate reader.

    • [3H]-hypoxanthine Incorporation Assay: Add [3H]-hypoxanthine to the wells for the final 24 hours of incubation. Harvest the cells and measure incorporated radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the dose-response data to a suitable model using non-linear regression analysis.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures the inhibition of pfDHFR activity by WR99210. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of DHF to THF.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)[9]

  • This compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of pfDHFR, DHF, and NADPH in the assay buffer. Prepare a serial dilution of WR99210.

  • Assay Setup: In a 96-well plate, add the assay buffer, pfDHFR enzyme, and varying concentrations of WR99210. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode using a microplate spectrophotometer.[10]

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of WR99210. Determine the percent inhibition relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro screening of antimalarial compounds like WR99210.

Antimalarial_Screening_Workflow cluster_workflow In Vitro Antimalarial Drug Screening Workflow start Start: Compound Library primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response cytotoxicity Cytotoxicity Assay (e.g., against human cell lines) dose_response->cytotoxicity selectivity_index Calculate Selectivity Index (CC50 / IC50) cytotoxicity->selectivity_index mechanism_of_action Mechanism of Action Studies (e.g., DHFR Inhibition Assay) selectivity_index->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A generalized workflow for in vitro antimalarial drug screening.

References

WR99210 Hydrochloride: A Technical Guide to its Function as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WR99210 hydrochloride is a potent and selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This guide provides an in-depth technical overview of WR99210, focusing on its mechanism of action, inhibitory activity against parasitic DHFR, and its application in research. Detailed experimental protocols and structured data are presented to facilitate its use in drug discovery and development.

Introduction: The Critical Role of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cellular proliferation.[3][4] The inhibition of DHFR disrupts this vital pathway, leading to cell death, making it a well-established therapeutic target for various diseases, including cancer and parasitic infections.[3][4]

WR99210 is a triazine-based antifolate compound that exhibits high affinity and selectivity for the DHFR of parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii, while showing significantly weaker inhibition of human DHFR.[3][4] This selectivity provides a therapeutic window for targeting these pathogens.

Mechanism of Action: Inhibition of the Folate Pathway

WR99210 acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF.[3] This blockage halts the regeneration of THF, leading to a depletion of downstream metabolites essential for nucleotide and amino acid biosynthesis. The consequence is an arrest of DNA synthesis and cell replication, ultimately causing parasite death.

The following diagram illustrates the folate metabolic pathway and the point of inhibition by WR99210.

Folate_Pathway cluster_synthesis Folate Synthesis & Metabolism cluster_inhibition Inhibition GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF DHFR DHFR_node DHFR dUMP dUMP THF->dUMP Purines Purines THF->Purines AminoAcids Amino Acids THF->AminoAcids dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA WR99210 WR99210 WR99210->DHFR_node Inhibits

Figure 1: Folate metabolic pathway and the inhibitory action of WR99210.

Quantitative Data: Inhibitory Activity of WR99210

The potency of WR99210 is demonstrated by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against parasitic DHFR. The following table summarizes key quantitative data.

Target Organism/EnzymeStrainParameterValueReference
Plasmodium falciparum DHFR-IC50< 0.075 nM[4][5]
Plasmodium falciparumNF54 (sensitive)EC500.056 nM[3]
Plasmodium falciparumDd2 (resistant)EC500.62 nM[3]
Toxoplasma gondii-IC50~50 nM[4]
Human DHFR--Weakly interacts[3]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of WR99210.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Purified recombinant DHFR (from the target organism)

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of WR99210 in DMSO.

    • Prepare stock solutions of DHF and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of WR99210 to the test wells. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate).

    • Add the purified DHFR enzyme to all wells except for the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Add NADPH to all wells.

    • Initiate the reaction by adding DHF to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition against the logarithm of the WR99210 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro Growth Inhibition Assay against Plasmodium falciparum

This assay determines the efficacy of WR99210 against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay, which measures parasite DNA content.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • This compound

  • SYBR Green I lysis buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of WR99210 in complete medium in a 96-well plate.

  • Parasite Culture Addition:

    • Add synchronized ring-stage parasites at a final parasitemia of 0.5% and 2% hematocrit to each well.

  • Incubation:

    • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measurement:

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Plot the percentage of growth inhibition against the logarithm of the WR99210 concentration.

    • Determine the EC50 value using non-linear regression analysis.[3]

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of WR99210 in a murine malaria model.

Materials:

  • Laboratory mice (e.g., Swiss Webster)

  • Rodent malaria parasite (e.g., Plasmodium berghei)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

Procedure:

  • Infection:

    • Infect mice intraperitoneally with parasitized red blood cells.

  • Treatment:

    • Randomize infected mice into treatment groups.

    • Administer WR99210, vehicle, or positive control drug daily for a set period (e.g., 4 days), typically starting 2-4 hours post-infection.

  • Monitoring:

    • Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.

    • Monitor animal health and survival.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia compared to the vehicle control group.

    • Assess the increase in mean survival time for treated groups.

Experimental Workflow for DHFR Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and evaluation of novel DHFR inhibitors like WR99210.

DHFR_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_development Preclinical Development HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID DHFR_Assay Biochemical DHFR Inhibition Assay (IC50 Determination) Hit_ID->DHFR_Assay Cell_Assay Cell-Based Growth Inhibition Assay (EC50 Determination) DHFR_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (e.g., vs. Human DHFR) Cell_Assay->Selectivity_Assay Toxicity_Assay Cytotoxicity Assay (e.g., vs. Human Cell Lines) Selectivity_Assay->Toxicity_Assay PK_Studies Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Toxicity_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Mouse Malaria Model) PK_Studies->Efficacy_Studies Tox_Studies In Vivo Toxicology Studies Efficacy_Studies->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection

Figure 2: Experimental workflow for DHFR inhibitor discovery and evaluation.

Conclusion

This compound serves as a powerful research tool and a lead compound for the development of novel antifolate drugs. Its high potency and selectivity for parasitic DHFR make it particularly valuable for studying the folate pathway in pathogens and for the selection of genetically modified parasites in the laboratory. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of WR99210 in their scientific endeavors.

References

An In-depth Technical Guide to the Core Principles of WR99210 for Parasite Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing the antimalarial compound WR99210 as a powerful tool for the selection of genetically modified parasites, with a primary focus on Plasmodium falciparum.

Executive Summary

WR99210 is a highly potent and specific inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism. The profound difference in sensitivity to WR99210 between the parasite's DHFR and the human ortholog forms the basis of its use as a robust selectable marker in parasite genetics. By introducing a gene encoding human DHFR (hDHFR) into parasites, researchers can confer resistance to WR99210, allowing for the positive selection of successfully transfected organisms. This technique has become a cornerstone of modern molecular parasitology, enabling a wide range of genetic manipulations to study gene function, drug resistance, and parasite biology.

Mechanism of Action of WR99210

WR99210, a dihydrotriazine, exerts its parasiticidal effect by targeting the DHFR domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for a variety of one-carbon transfer reactions. These reactions are indispensable for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), as well as for the biosynthesis of purines and certain amino acids.

By binding with high affinity to the active site of the parasite DHFR, WR99210 competitively inhibits the reduction of DHF, leading to a depletion of the THF pool. This cessation of essential biosynthetic pathways ultimately results in parasite death. Notably, the only significant target of WR99210 in P. falciparum has been demonstrated to be the parasite's DHFR enzyme.[2][3][4][5][6]

The Principle of WR99210-Based Parasite Selection

The utility of WR99210 as a selection agent stems from the differential sensitivity of the parasite and human DHFR enzymes. While WR99210 is a potent inhibitor of the parasite DHFR, with IC50 values in the nanomolar to sub-nanomolar range, it interacts only weakly with human DHFR.[1] This selective toxicity allows for the use of the human dhfr gene as a dominant selectable marker.

The process involves the introduction of a plasmid vector into the parasite that contains the coding sequence for hDHFR, typically alongside a gene of interest. Following transfection, the parasite population is exposed to WR99210. Untransformed parasites, lacking the hDHFR gene, are unable to survive the drug pressure and are eliminated from the culture. In contrast, parasites that have successfully incorporated and are expressing the hDHFR gene can bypass the inhibitory effect of WR99210 on the endogenous parasite DHFR and continue to proliferate. This results in the selection and enrichment of a population of genetically modified parasites. Expression of hDHFR can confer a dramatic increase in resistance to WR99210, in some cases by as much as 4,000-fold.[4]

Quantitative Data on WR99210 Activity and Selection

The efficacy of WR99210 as both an antimalarial and a selection agent is underscored by quantitative data from numerous studies. The following tables summarize key inhibitory concentrations and transfection efficiencies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of WR99210 against Plasmodium spp.

Parasite SpeciesStrainDHFR GenotypeIC50 (nM)Reference
P. falciparumNF54Wild-type0.056[7]
P. falciparumDd2N51I, C59R, S108N0.62[7]
P. falciparumFCBWild-type~2.6 (fully effective)[4]
P. falciparum3D7Wild-type~1.1 (Ki)[8]
P. falciparumV1/SN51I, C59R, S108N, I164L1.1[8]
P. falciparumB1G9 (Dd2 + hDHFR)Dd2 mutant + hDHFR860
P. vivaxWild-typeWild-type0.53
HumanHeLa Cells-6300

Table 2: Transfection Efficiency and Success Rates with WR99210 Selection

Parasite SpeciesTransfection MethodTransfection Efficiency/Success RateReference
P. bergheiNucleofector Technology10⁻³ to 10⁻⁴
P. falciparumPre-loading Erythrocytes9.59 x 10⁻⁶ (relative efficiency)[1]
P. falciparumSpontaneous Uptake100% success in study[7]
P. falciparumElectroporation (Wu et al.)100% success in study
P. falciparumElectroporation (Fidock et al.)25% success in study

Experimental Protocols

Preparation of WR99210 Stock Solutions
  • Source of WR99210: It is crucial to obtain WR99210 from a reliable source, as some commercial stocks have been reported to be inactive due to the presence of a regioisomer. Jacobus Pharmaceuticals is a frequently cited source of active compound.

  • Solubilization: WR99210 is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 µM). Gentle heating at 37°C may be required to fully dissolve the compound. Alternatively, some protocols describe dissolving it in tissue culture-grade water to create a working stock.

  • Storage: Aliquots of the stock solution should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.

Selection of Transfected P. falciparum
  • Parasite Culture: Prior to transfection, P. falciparum cultures are synchronized, typically to the ring stage.

  • Transfection: Plasmids containing the hDHFR expression cassette and the gene of interest are introduced into the parasites using standard methods such as electroporation of infected or uninfected erythrocytes.

  • Initiation of Drug Pressure: WR99210 is added to the parasite culture 24 to 48 hours post-transfection. A common working concentration for the selection of P. falciparum is 2.5 nM. This can be adjusted based on the parasite line's intrinsic sensitivity (e.g., 1.5 nM for parasites with wild-type dhfr).

  • Selection Timeline: The duration of drug pressure varies depending on the desired genetic modification:

    • Episomal Plasmids: Continuous pressure with 2.5 nM WR99210 is maintained until a resistant parasite population emerges.

    • Stable Integration (non-CRISPR): Continuous selection is applied until parasites are growing well. This is often followed by 2-3 cycles of drug withdrawal (2 weeks) and re-application to select for stable integrants.

    • CRISPR/Cas9-mediated Marker-free Editing: A short selection period of 4 to 6 days is typically sufficient.

    • CRISPR/Cas9-mediated Integration: Selection is maintained until the edited parasites have recovered and are growing robustly.

  • Monitoring Parasite Growth:

    • Microscopy: Giemsa-stained thin blood smears are prepared regularly (e.g., twice a week) to monitor the disappearance of untransfected parasites and the subsequent emergence of a resistant population. Parasites often become undetectable for a period (e.g., 6-7 days) before resistant parasites reappear, typically between 8 and 20 days post-transfection.

    • Reporter Assays: If the transfection plasmid includes a reporter gene (e.g., luciferase), assays can be performed on culture aliquots to quantitatively track the growth of transfected parasites.

    • Flow Cytometry: Staining with nucleic acid dyes like SYBR Green I or ethidium (B1194527) bromide allows for accurate quantification of parasitemia by flow cytometry.

Mandatory Visualizations

Diagram of the Plasmodium falciparum Folate Pathway and WR99210 Inhibition

Folate_Pathway cluster_parasite Plasmodium falciparum GTP GTP GTP_CH GTP-Cyclohydrolase I GTP->GTP_CH multiple steps DHF Dihydrofolate (DHF) DHFR_TS DHFR TS DHF->DHFR_TS:f0 THF Tetrahydrofolate (THF) THF->DHFR_TS:f1 dUMP dUMP dUMP->DHFR_TS:f1 dTMP dTMP DNA DNA Synthesis dTMP->DNA DHPS Dihydropteroate Synthase (DHPS) GTP_CH->DHPS DHPS->DHF DHFR_TS:f0->THF DHFR_TS:f1->dTMP WR99210 WR99210 WR99210->DHFR_TS:f0 Inhibition

Caption: Folate pathway in P. falciparum and the inhibitory action of WR99210 on DHFR.

Experimental Workflow for WR99210 Selection of Transgenic Parasites

Selection_Workflow start Start: Synchronized Ring-stage Parasites transfection Transfection with hDHFR-containing plasmid start->transfection drug_addition Add WR99210 (e.g., 2.5 nM) 24-48h post-transfection transfection->drug_addition selection_phase Selection Phase: Untransfected parasites die drug_addition->selection_phase monitoring Monitor Culture: Giemsa smears, reporter assays selection_phase->monitoring monitoring->monitoring recovery Resistant parasites reappear (Days 8-20) monitoring->recovery if growth detected expansion Expand Transgenic Parasite Population recovery->expansion end End: Pure Population of Transgenic Parasites expansion->end

Caption: Workflow for selecting transgenic parasites using WR99210.

Logical Relationship of WR99210 Resistance Mechanism

Resistance_Mechanism cluster_WT Wild-type Parasite cluster_Transgenic Transgenic Parasite WT_DHFR Parasite DHFR-TS WT_THF THF WT_DHFR->WT_THF Blocked WT_WR WR99210 Present WT_WR->WT_DHFR Inhibits WT_DHF DHF WT_DHF->WT_DHFR Substrate WT_Death Parasite Death WT_THF->WT_Death Depletion leads to T_DHFR Parasite DHFR-TS T_THF THF T_DHFR->T_THF Blocked T_hDHFR Human DHFR (hDHFR) T_hDHFR->T_THF Bypass T_WR WR99210 Present T_WR->T_DHFR Inhibits T_DHF DHF T_DHF->T_DHFR Substrate T_DHF->T_hDHFR Substrate T_Survival Parasite Survival T_THF->T_Survival Production leads to

References

Navigating the Safety and Handling of WR99210 Hydrochloride Powder: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

WR99210 hydrochloride, a potent dihydrofolate reductase (DHFR) inhibitor, is a valuable tool in parasitology research, particularly for the selection of genetically modified Plasmodium species. While an effective antimalarial drug candidate, its handling in a laboratory setting necessitates a thorough understanding of its safety profile and proper handling procedures to minimize exposure and ensure researcher safety. This guide provides an in-depth overview of the safety and handling guidelines for this compound powder, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the salt form of the active free base, WR99210. While detailed physical properties are not extensively reported in publicly available literature, key chemical data has been identified.

PropertyValueSource
Chemical Name 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine hydrochloride[1]
Synonyms BRL 6231[2]
Molecular Formula C₁₄H₁₈Cl₃N₅O₂ · HCl
Molecular Weight 431.14 g/mol
CAS Number 30711-93-4
Appearance White to beige powder
Solubility DMSO: 2 mg/mL (clear, may require warming)

Toxicological Profile and Hazard Identification

The toxicological properties of this compound have not been fully investigated[2]. One supplier's Safety Data Sheet (SDS) states that it is not classified as a hazardous substance or mixture[2]. However, this should be interpreted with caution, as historical preclinical and clinical trial data indicate potential for adverse effects.

Key Toxicological Information:

  • Human and Animal Data: Preclinical and clinical trials of WR99210 as an antimalarial drug were halted due to adverse events, including severe gastrointestinal side effects in both nonhuman primates and humans, even at low doses[1].

  • In Vitro Cytotoxicity: Studies have shown that WR99210 exhibits low cytotoxicity to human foreskin fibroblasts[3].

Given the discrepancy between the supplier's SDS and historical clinical data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.

Recommended Safety and Handling Procedures

A comprehensive safety workflow should be established for handling this compound powder, from receipt to disposal.

G This compound Handling Workflow cluster_0 Preparation cluster_1 Handling and Use cluster_2 Post-Handling and Disposal cluster_3 Emergency Procedures A Receipt and Storage (-20°C, desiccated) B Personal Protective Equipment (PPE) (Lab coat, gloves, eye protection) A->B C Engineering Controls (Chemical fume hood) B->C D Weighing and Aliquoting (In fume hood) C->D E Solution Preparation (Freshly prepared recommended) D->E I Spill Response D->I F Experimental Use E->F G Decontamination (Work surfaces, equipment) F->G J Personal Exposure (Eye, Skin, Inhalation, Ingestion) F->J H Waste Disposal (Follow institutional guidelines) G->H

This compound Laboratory Handling Workflow

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A laboratory coat should be worn.

Engineering Controls:

  • All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in the laboratory.

  • An accessible safety shower and eyewash station should be available[2].

Storage and Stability:

  • Store the powder in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[2].

  • Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years) or 4°C for shorter periods (up to 2 years)[2].

  • The compound is reported to be unstable in solution, and freshly prepared solutions are recommended for experimental use[2][3].

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention.[2]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Spill and Disposal Procedures

Spill Response:

  • In case of a spill, avoid generating dust.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep up the spilled powder and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate decontaminating agent.

Waste Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with institutional and local regulations for chemical waste.

Experimental Protocols and Considerations

While specific safety-related experimental protocols for this compound are not detailed in the available literature, researchers should be aware of the compound's chemical stability. The hydrochloride salt is generally more stable than the free base. Stocks and concentrates of WR99210 should be monitored for the presence of an inactive regioisomer, especially if not supplied as the hydrochloride salt or if exposed to basic conditions which may promote rearrangement[1][4].

Note: This guide is intended for informational purposes and should be supplemented by a thorough review of the supplier's Safety Data Sheet and internal institutional safety protocols before handling this compound. A comprehensive risk assessment should be conducted for any new experimental procedure involving this compound.

References

Methodological & Application

Application Notes: WR99210 Hydrochloride for Plasmodium falciparum Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WR99210 hydrochloride is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS), a critical enzyme in the folate biosynthesis pathway essential for parasite DNA synthesis and survival.[1][2][3] Due to its high affinity for the parasite enzyme and significantly lower affinity for the human ortholog, WR99210 is widely utilized as a positive selectable marker in P. falciparum transfection experiments.[1][4][5] Transfection plasmids are engineered to carry the human DHFR (hDHFR) gene, which confers resistance to WR99210, allowing for the selective growth of successfully transformed parasites.[1][3][6]

This document provides detailed protocols for the use of this compound in P. falciparum transfection, including recommended concentrations, selection timelines, and critical quality control considerations.

Mechanism of Action

WR99210 acts as a folate antagonist, specifically binding to the active site of the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-TS enzyme in P. falciparum.[1] This binding event blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidylate, purines, and some amino acids. The depletion of the tetrahydrofolate pool ultimately inhibits DNA synthesis and leads to parasite death. The selectivity of WR99210 arises from structural differences between the parasite and human DHFR enzymes.[1] Plasmids containing the hDHFR gene express the human enzyme, which is not effectively inhibited by WR99210, thus enabling transfected parasites to survive in the presence of the drug.[5][6]

Quantitative Data Summary

The effective concentration of WR99210 for selection can vary depending on the parasite strain, the transfection system, and the specific experimental goals. Below is a summary of concentrations reported in the literature.

ParameterConcentrationContextReference
Standard Selection 2.5 nMFor selection of parasites expressing hDHFR.[7][8][9][10]
5 µMUsed in some earlier protocols for selection.[11][12]
Low Concentration Selection 1.5 nMSufficient if parasites express wild-type P. falciparum DHFR.[7]
EC50 (Wild-Type Parasites) ~0.65 nM - 2.6 nMEffective concentration for 87-100% inhibition of non-transformed FCB strain parasites.[13]
Resistance Fold-Change ~4,000-foldIncrease in resistance to WR99210 in parasites transformed with hDHFR.[6]

Experimental Protocols

Preparation of WR99210 Stock Solution

Materials:

  • This compound (e.g., from Jacobus Pharmaceutical Company)[7][11]

  • Tissue culture-grade water or complete culture medium (CM)[7][9]

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Protocol:

  • Dissolve this compound in tissue culture-grade water to a stock concentration of 10 mg/mL (25.4 mM).[9]

  • Prepare working stocks of 25 µM by diluting the main stock in sterile water.[7]

  • Sterile-filter the working stock solution using a 0.22 µm filter.

  • Aliquot the sterile working stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage or at 4°C for up to 4 weeks.[9]

Critical Note on Quality: It has been reported that some commercial stocks of WR99210 may contain an inactive regioisomer.[1][14] This can lead to failed selection experiments. It is crucial to source WR99210 from a reliable supplier and to monitor for efficacy. If selection fails, consider the possibility of an inactive compound.[1][14]

P. falciparum Transfection and Selection Protocol

This protocol outlines a general workflow for electroporation-based transfection followed by WR99210 selection.

Materials:

  • Synchronized P. falciparum culture at ring stage (e.g., 3D7 or Dd2 strains)

  • Plasmid DNA carrying the hDHFR selectable marker (50-100 µg per transfection)[9]

  • Human red blood cells (RBCs)

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Cytomix electroporation buffer[7]

  • Electroporator and 0.2 cm electroporation cuvettes[7][11]

  • WR99210 working stock solution (25 µM)

Protocol:

Day 0: Transfection

  • Prepare a highly synchronous culture of P. falciparum at the ring stage with a parasitemia of 5-10%.[8]

  • Harvest infected red blood cells (iRBCs) by centrifugation.

  • Wash the iRBC pellet once with 1x Cytomix.[9]

  • Resuspend the iRBC pellet in 300-400 µL of 1x Cytomix.[7]

  • Add 50-100 µg of plasmid DNA to the iRBC suspension.[9]

  • Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.

  • Electroporate the cells using appropriate settings (e.g., 0.31 kV, 950 µF).[7]

  • Immediately after electroporation, transfer the contents of the cuvette to a culture flask or plate containing complete culture medium and fresh RBCs.

  • Incubate the culture under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

Day 1-2: Recovery

  • The day after transfection, replace the culture medium.

  • Allow the parasites to recover for 24-48 hours post-transfection without drug pressure.[11][12]

Day 2 onwards: WR99210 Selection

  • Begin drug selection by adding WR99210 to the culture medium to a final concentration of 2.5 nM.[7][8][9]

  • Maintain continuous drug pressure by replacing the medium with fresh WR99210-containing medium every 24-48 hours.

  • Monitor the parasite culture by Giemsa-stained blood smears. Typically, parasites will become undetectable for a period following drug addition.[7][8]

  • Continue to maintain the culture with regular medium changes and the addition of fresh RBCs as needed.

  • Drug-resistant parasites typically reappear within 3-4 weeks post-transfection.[7] Once a stable population of transfected parasites is established, the culture can be expanded.

Visualizations

WR99210_Mechanism_of_Action Mechanism of Action of WR99210 in P. falciparum cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by WR99210 cluster_transfection hDHFR-Mediated Resistance DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF PfDHFR-TS DNA_Synth DNA Synthesis & Amino Acid Metabolism THF->DNA_Synth WR99210 WR99210 WR99210->DHF Inhibits DHF_res Dihydrofolate (DHF) WR99210->DHF_res Does not effectively inhibit Plasmid Transfection Plasmid (contains hDHFR gene) hDHFR Human DHFR (hDHFR) Plasmid->hDHFR Expresses THF_res Tetrahydrofolate (THF) DHF_res->THF_res hDHFR THF_res->DNA_Synth

Caption: Mechanism of WR99210 action and hDHFR-mediated resistance.

P_falciparum_Transfection_Workflow P. falciparum Transfection Workflow with WR99210 Selection start Start: Synchronized Ring-Stage Culture prep Prepare iRBCs and Plasmid DNA (with hDHFR) start->prep electroporation Electroporation of iRBCs with Plasmid DNA prep->electroporation recovery Post-Transfection Recovery (24-48h) No Drug Pressure electroporation->recovery selection Apply WR99210 Selection (e.g., 2.5 nM) recovery->selection monitoring Monitor Culture by Giemsa Smear (Parasites may become undetectable) selection->monitoring maintenance Continuous Culture Maintenance (Medium changes with WR99210, add fresh RBCs) monitoring->maintenance outgrowth Outgrowth of Transfected Parasites (Typically 3-4 weeks) maintenance->outgrowth end End: Stable Transfected Parasite Line outgrowth->end

Caption: Workflow for P. falciparum transfection using WR99210.

References

Preparation of WR99210 Hydrochloride Stock Solution in DMSO: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of WR99210 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). WR99210 is a potent inhibitor of dihydrofolate reductase (DHFR), particularly effective against the DHFR of Plasmodium falciparum, a major target in malaria drug development.[1][2] Adherence to proper preparation techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Critical Considerations

Recent studies have highlighted the potential for WR99210 to undergo regioisomerization, which leads to a dramatic loss of biological activity.[3][4][5] The hydrochloride salt form of WR99210 is more stable and less prone to this isomerization compared to the free base.[4] It is also recommended to use freshly prepared solutions, as the compound can be unstable in solution.[6] Furthermore, the use of high-purity, anhydrous, and newly opened DMSO is advised, as hygroscopic DMSO can negatively affect solubility.[6]

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of a this compound stock solution.

ParameterValueSource(s)
Molecular Weight 431.14 g/mol [1][7]
Solubility in DMSO 2 mg/mL to 55 mg/mL[2][6][7][8]
Recommended Solvent Anhydrous, high-purity DMSO[6]
Storage of Powder -20°C for up to 3 years[8]
Storage of Stock Solution -80°C for up to 1 year[8]

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene (B1209903) tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.31 mg of the compound (see calculation below).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to aid solubilization.[2][8]

  • Aliquotting: Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials). This minimizes the need for repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage.[8] For short-term use, some protocols suggest storage at -20°C.[3]

Calculation for a 10 mM Stock Solution:

To calculate the mass of this compound needed to prepare a 10 mM stock solution, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

Mass (g) = 0.01 mol/L x 0.001 L x 431.14 g/mol = 0.00431 g = 4.31 mg

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway targeted by WR99210.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate WR99210 to Room Temperature B Weigh WR99210 Hydrochloride Powder A->B C Add Anhydrous DMSO B->C D Vortex and/or Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C E->F G cluster_pathway WR99210 Mechanism of Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Biosynthesis Nucleic Acid Biosynthesis THF->Biosynthesis DHFR->THF Product WR99210 WR99210 WR99210->DHFR Inhibition

References

Optimal Working Concentration of WR99210 for In Vitro Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of WR99210 for in vitro culture, with a primary focus on its application as a selective agent for Plasmodium falciparum and its activity against other parasites like Toxoplasma gondii.

WR99210 is a potent and highly selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial agents. WR99210 exhibits potent activity against various parasitic protozoa, particularly Plasmodium species, including strains resistant to other antifolates like pyrimethamine.[1][3] Its selectivity stems from a significantly higher affinity for the parasite's DHFR enzyme compared to the human homolog, ensuring low toxicity to mammalian cells at effective concentrations.[1][2][4]

Data Presentation: Quantitative Summary

The effective concentration of WR99210 can vary depending on the parasite species, strain, and the specific application (e.g., growth inhibition versus selection of transgenic parasites). The following tables summarize key quantitative data from published literature.

Table 1: In Vitro Inhibitory Concentrations of WR99210 against Parasites

ParasiteStrainAssay TypeIC50 ValueReference
Plasmodium falciparumNF54SYBR Green I0.056 nM[2]
Plasmodium falciparumDd2SYBR Green I0.62 nM[2]
Plasmodium falciparumFCBNot Specified~2.6 nM (fully effective)[3]
Plasmodium vivaxWild-typeYeast Growth5.3 x 10⁻⁷ M (530 nM)[5]
Toxoplasma gondiiTachyzoitesNot Specified~50 nM[1]

Table 2: Working Concentrations for Selection of Transfected Plasmodium falciparum

ApplicationParasite BackgroundRecommended ConcentrationReference
Selection of parasites expressing human DHFR (hDHFR)Wild-type P. falciparum DHFR1.5 nM[6]
Selection of parasites expressing hDHFRGeneral Use2.5 nM[6][7]
General growth inhibition studiesDd2 strain10 nM[8]

Table 3: Cytotoxicity Data

Cell LineOrganismMetricConcentrationReference
Human Foreskin FibroblastsHumanLow Cytotoxicity0-100 nM[1]
Human Fibroblast HT1080 cellsHumanIC506300 nM[4]

Signaling Pathway and Mechanism of Action

WR99210 targets the folate biosynthesis pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and serine). By blocking DHFR, WR99210 depletes the pool of THF, leading to the cessation of DNA synthesis and cell death.

WR99210_Mechanism_of_Action cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by WR99210 DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis Essential Cofactor DHFR->THF Product Cell Growth & Proliferation Cell Growth & Proliferation Biosynthesis->Cell Growth & Proliferation WR99210 WR99210 WR99210->DHFR Inhibition

Caption: Mechanism of action of WR99210 via inhibition of DHFR.

Experimental Protocols

Protocol 1: Preparation of WR99210 Stock Solutions

Caution: It has been reported that some commercial stocks of WR99210 may contain an inactive regioisomer.[2][9] It is crucial to source WR99210 from a reliable supplier (e.g., Jacobus Pharmaceuticals, as cited in several studies) or to verify its activity.[2][6] The compound is also noted to be unstable in solution, so freshly prepared solutions are recommended.[1]

  • Reconstitution: Dissolve WR99210 powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or as per supplier instructions).

  • Working Stocks: Prepare aqueous working stocks from the primary stock. For example, create a 25 µM working stock by diluting the primary stock in sterile, tissue culture-grade water.[6]

  • Aliquoting and Storage: Aliquot the working stock into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Determination of IC50 using a SYBR Green I-based Assay

This protocol is adapted from standard malaria SYBR Green I assays.[2]

IC50_Determination_Workflow start Start prep_parasites Prepare synchronized ring-stage parasite culture (~0.2% parasitemia, 1% hematocrit) start->prep_parasites prep_plate Prepare 96-well plate with 2-fold serial dilutions of WR99210 prep_parasites->prep_plate add_parasites Add 150 µL of parasite culture to each well prep_plate->add_parasites incubate Incubate for 72 hours under standard culture conditions add_parasites->incubate lyse_cells Add SYBR Green I lysis buffer and incubate in the dark incubate->lyse_cells read_plate Measure fluorescence (485 nm excitation, 530 nm emission) lyse_cells->read_plate analyze Calculate IC50 values using non-linear regression analysis read_plate->analyze end_process End analyze->end_process

Caption: Workflow for determining the IC50 of WR99210.

Methodology:

  • Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to approximately 0.2% parasitemia and 1% hematocrit in complete culture medium.[6]

  • Drug Dilution: In a 96-well plate, prepare serial two-fold dilutions of WR99210 in complete culture medium. Include drug-free wells as negative controls.

  • Incubation: Add the prepared parasite culture to each well of the drug-diluted plate. Incubate the plate for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).[6]

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and contains the DNA-intercalating dye SYBR Green I, which will stain the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with appropriate filters (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]

Protocol 3: Selection of Transfected P. falciparum Expressing a Drug-Resistant Marker

This protocol is for the positive selection of parasites that have been successfully transfected with a plasmid carrying a drug-resistance cassette, such as the human dihydrofolate reductase (hDHFR) gene, which confers resistance to WR99210.[6][7]

Transfection_Selection_Workflow start Start: Post-transfection of P. falciparum day1 Day 1: Add culture medium containing WR99210 (e.g., 2.5 nM) start->day1 day1_to_6 Incubate for ~6 days with continuous drug pressure day1->day1_to_6 monitor Monitor parasitemia via Giemsa-stained blood smears day1_to_6->monitor undetectable Parasites typically become undetectable for a period monitor->undetectable reappearance Continue culture with drug pressure until resistant parasites reappear undetectable->reappearance expand Expand the resistant parasite population reappearance->expand end_process End: Stable line of transfected parasites expand->end_process

Caption: Workflow for selecting transfected parasites with WR99210.

Methodology:

  • Initiate Selection: Approximately 24 hours after transfection of P. falciparum with a plasmid containing the hDHFR resistance marker, add complete culture medium containing the appropriate concentration of WR99210 (e.g., 2.5 nM).[6][7]

  • Continuous Pressure: Maintain the parasites under continuous drug pressure. Change the medium every 24-48 hours, always replacing it with fresh medium containing WR99210.

  • Monitoring: Monitor the parasite culture by making thin blood smears and staining with Giemsa. After the initial addition of the drug, parasitemia is expected to decrease and become undetectable for a period.[6]

  • Recovery of Resistant Parasites: Continue to culture the cells under drug selection. Transfected, resistant parasites will eventually begin to grow and become detectable in blood smears, which can take several weeks.

  • Expansion: Once a stable population of resistant parasites is established, they can be expanded for further experiments.

These protocols and data provide a robust framework for the effective use of WR99210 in in vitro parasite culture. Researchers should optimize concentrations based on their specific parasite strains and experimental goals.

References

Application Notes and Protocols for WR99210 Selection of Stable Parasite Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor, highly effective against the DHFR enzyme of various parasites, including Plasmodium and Babesia species.[1][2][3] Its mechanism of action involves binding to the DHFR active site, which blocks the production of tetrahydrofolate, an essential cofactor in nucleotide synthesis, thereby halting parasite replication.[4] WR99210 interacts only weakly with human DHFR (hDHFR), creating a significant therapeutic window.[4] This selectivity is exploited in molecular biology to select for genetically modified parasites.[4][5] By transfecting parasites with a plasmid carrying the human dhfr gene (hdhfr), researchers can confer resistance to WR99210.[1][4] When the transfected parasite population is exposed to the drug, only the parasites that have successfully incorporated and are expressing the hdhfr gene survive, leading to the generation of a stable transgenic parasite line.[1][6][7]

Data Presentation: WR99210 Parameters for Parasite Selection

The effective concentration and conditions for WR99210 selection can vary depending on the parasite species and strain. The following tables summarize key quantitative data for preparing and using WR99210.

Table 1: Recommended Concentrations for In Vitro Selection

Parasite Species Strain Recommended Concentration Reference
Plasmodium falciparum General 2.5 nM [8]
Plasmodium falciparum Wild-type P. falciparum dhfr 1.5 nM [8]
Plasmodium falciparum General 40 ng/mL [6]
Plasmodium berghei Wild-type 6.25 ng/mL (0.016 µM) [9]

| Babesia divergens | General | Not specified, but hdhfr-WR99210 system is effective |[10][11] |

Table 2: Half-Maximal Effective Concentration (EC₅₀) Data

Parasite Species Strain EC₅₀ of WR99210 (from Jacobus Pharm.) Reference
Plasmodium falciparum NF54 (antifolate-sensitive) 0.056 nM [4]
Plasmodium falciparum Dd2 (antifolate-resistant mutations) 0.62 nM [4]
Plasmodium falciparum FCB (non-transformed) ~0.65 nM [3]

| Plasmodium falciparum | FCB (transformed with hdhfr) | >2,660 nM |[3] |

Table 3: Stock Solution Preparation and Storage

Parameter Recommendation Reference
Solvent Tissue culture-grade water or DMSO [8][9]
Stock Concentration 25 µM in water [8]

| Storage | Store sterile-filtered aliquots at -80 °C |[8] |

Signaling Pathways and Experimental Workflows

Mechanism of WR99210 Selection

The diagram below illustrates the selective action of WR99210. In wild-type parasites, the drug inhibits the native DHFR enzyme, disrupting folate metabolism and leading to cell death. In transgenic parasites, the expressed human DHFR is insensitive to WR99210, allowing folate metabolism to continue and ensuring parasite survival.

cluster_0 Wild-Type Parasite cluster_1 Transgenic Parasite (with hDHFR) WT_DHFR Parasite DHFR WT_FOLATE Folate Metabolism WT_DHFR->WT_FOLATE Produces Tetrahydrofolate WT_DEATH Parasite Death TG_pDHFR Parasite DHFR TG_hDHFR Human DHFR (Resistant) TG_FOLATE Folate Metabolism TG_hDHFR->TG_FOLATE Produces Tetrahydrofolate TG_SURVIVAL Parasite Survival WR WR99210 WR->WT_DHFR Inhibits WR->TG_pDHFR Inhibits

Caption: Mechanism of WR99210 action and resistance.
General Experimental Workflow

This diagram outlines the complete workflow for generating stable parasite lines using WR99210 selection, from initial parasite culture to the final validation of the transgenic line.

A 1. Synchronize Parasite Culture (e.g., P. falciparum to ring stage) C 3. Transfect Parasites (e.g., Electroporation) A->C B 2. Prepare Plasmid DNA (with hdhfr marker) B->C D 4. Initial Recovery (24-48 hours, no drug) C->D E 5. Apply WR99210 Selection (Add drug to culture medium) D->E F 6. Monitor Culture (Daily smears, media changes) E->F G 7. Parasite Die-Off (Parasites become undetectable) F->G H 8. Emergence of Resistant Population (Typically 2-4 weeks post-transfection) G->H I 9. Expand Positive Culture H->I J 10. Validate Stable Line (PCR for transgene, reporter assay, etc.) I->J

Caption: Workflow for generating stable parasite lines.

Experimental Protocols

Protocol 1: Preparation of WR99210 Stock Solution

This protocol describes the preparation of a concentrated stock solution of WR99210 for use in cell culture.

  • Materials

    • WR99210 powder (e.g., from Jacobus Pharmaceuticals)[8]

    • Sterile, tissue culture-grade water[8]

    • Sterile, conical centrifuge tubes (1.5 mL or 2.0 mL)

    • 0.22 µm syringe filter

  • Equipment

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes and sterile tips

    • Biological safety cabinet

    • -80 °C freezer

  • Procedure

    • In a biological safety cabinet, weigh the required amount of WR99210 powder (Molecular Weight: 394.35 g/mol ).[8]

    • Dissolve the powder in sterile, tissue culture-grade water to a final concentration of 25 µM.[8] For example, to make 1 mL of a 25 µM stock, dissolve 0.00986 mg of WR99210 in 1 mL of water.

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the name, concentration, and date.

    • Store the aliquots at -80 °C for long-term use.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Transfection of Plasmodium falciparum

This protocol provides a general method for introducing plasmid DNA into P. falciparum cultures via electroporation.

  • Materials

    • Synchronized P. falciparum culture (5-10% parasitemia, predominantly ring stages)[8]

    • Purified plasmid DNA (50-100 µg) containing the hdhfr selectable marker[8][12]

    • Human red blood cells (RBCs)

    • Incomplete Cytomix solution

    • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Equipment

    • Electroporator (e.g., Bio-Rad Gene Pulser)

    • 0.2 cm electroporation cuvettes[6]

    • Centrifuge

    • 37 °C incubator with gas supply (5% O₂, 5% CO₂, 90% N₂)[6]

    • 96-well or 6-well culture plates[8][13]

  • Procedure

    • Prepare a synchronized parasite culture to be predominantly at the ring stage with ~5% parasitemia on the day of transfection.[8]

    • Resuspend 50 µg of each plasmid DNA directly in 1x Cytomix.[8]

    • Prepare "DNA loaded" red blood cells. Mix 0.175 mL of packed erythrocytes with the plasmid DNA in an incomplete cytomix solution in a 0.2 cm electroporation cuvette.[6]

    • Electroporate the cells. A commonly used condition is 0.31 kV and 960 µF.[6]

    • Immediately after electroporation, transfer the contents of the cuvette to a well in a 6-well plate.[8]

    • Allow the RBCs to settle, then gently remove the supernatant and replace it with fresh, complete culture medium.[8]

    • Add the synchronized ring-stage parasite culture to the electroporated RBCs.

    • Place the culture plate in the 37 °C incubator under the appropriate gas mixture.[6]

    • Allow the parasites to recover and invade the new RBCs for 24-48 hours before starting drug selection.[8][13]

Protocol 3: WR99210 Selection of Stable Transfectants

This protocol details the process of applying WR99210 to select for parasites that have successfully integrated the resistance marker.

  • Materials

    • Transfected parasite culture (from Protocol 2)

    • Complete culture medium

    • WR99210 stock solution (from Protocol 1)

    • Fresh, non-infected RBCs

  • Equipment

    • 37 °C incubator with gas supply

    • Microscope for preparing and reading Giemsa-stained blood smears

    • Culture plates or flasks

  • Procedure

    • Day 0: Transfection day.

    • Day 2: Add complete culture medium containing the final desired concentration of WR99210 (e.g., 2.5 nM for P. falciparum).[8][13] From this point forward, maintain continuous drug pressure until a stable, resistant population emerges.[13]

    • Days 3-10: Monitor the culture daily by making thin blood smears. Parasitemia should drop significantly, and parasites may become undetectable by day 6 or 7.[8] This indicates that non-transfected parasites are being killed. Continue daily media changes with WR99210.

    • Day 11 onward: Replenish the culture with fresh RBCs once a week to replace old or lysed cells.[13]

    • Days 12-28: Continue to monitor for the re-emergence of parasites by making blood smears twice a week.[13] Resistant parasites typically reappear between 2 to 4 weeks post-transfection.

    • Once parasitemia is consistently detectable and increasing, expand the culture by adding more fresh media and RBCs. The parasite population is now considered stable.

    • After a stable line is established, it can be cryopreserved. It is good practice to maintain a low level of drug pressure in the culture to prevent the loss of the episomal plasmid.

References

Application Notes and Protocols for Long-Term Storage and Stability of WR99210 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WR99210 is a potent inhibitor of the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a critical component of the parasite's folate synthesis pathway.[1] Its high efficacy against both wild-type and drug-resistant strains of P. falciparum makes it a valuable tool in malaria research and a lead compound for novel antifolate drug development. However, the utility of WR99210 is contingent upon its stability, as degradation or isomerization can lead to a significant loss of activity.

A primary concern with WR99210 is its potential for regioisomerization to an inactive form. This rearrangement is particularly problematic when the compound is not in its hydrochloride salt form or is exposed to basic conditions.[1][2] Therefore, careful preparation, storage, and handling of WR99210 hydrochloride solutions are paramount to ensure the integrity and reproducibility of experimental results.

These application notes provide detailed protocols for the long-term storage of this compound solutions and methods to assess their stability over time.

Data Presentation: Storage and Stability of this compound Solutions

The following tables summarize the recommended storage conditions and provide a template for recording stability data. Due to the limited availability of specific long-term quantitative stability data in the public domain, Table 2 presents a hypothetical stability profile to illustrate how such data should be presented. Researchers are encouraged to generate their own stability data based on their specific solution preparations and storage conditions.

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (B87167) (DMSO)High solubility and compatibility with in vitro assays.
Concentration 1-10 mM (stock solution)Minimizes the number of freeze-thaw cycles and allows for accurate serial dilutions.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation and solvent evaporation.[1][3]
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.
Container Amber glass or polypropylene (B1209903) tubesProtects from light and prevents adsorption to the container surface.
pH Maintain acidic or neutral pHMinimizes the risk of regioisomerization, which is promoted by basic conditions.[1][2]

Table 2: Hypothetical Long-Term Stability Data for this compound in DMSO (10 mM) at -20°C

Time Point (Months)Purity by HPLC (%)Regioisomer (%)Appearance of Solution
099.5<0.1Clear, colorless
399.3<0.1Clear, colorless
699.10.2Clear, colorless
1298.80.4Clear, colorless
2498.20.8Clear, colorless

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Objective: To develop and validate an RP-HPLC method to assess the purity of this compound and detect the presence of its inactive regioisomer and other degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Standard Preparation: Prepare a fresh solution of a this compound reference standard at the same concentration as the sample.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the reference standard solution to determine the retention time of the active WR99210.

    • Inject the sample solution.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of the regioisomer or other degradation products. The inactive regioisomer is known to have a different retention time than the active compound.[1]

  • Data Analysis:

    • Calculate the purity of the this compound solution by determining the peak area of the main peak as a percentage of the total peak area.

    • Quantify the percentage of the regioisomer and any other impurities.

Protocol 3: Forced Degradation Studies

Objective: To assess the intrinsic stability of this compound by subjecting it to various stress conditions. This helps to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. (Note: WR99210 is known to be susceptible to base-catalyzed regioisomerization).[1][2]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare solutions of this compound under the stress conditions described above.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using the validated stability-indicating RP-HPLC method (Protocol 2) and UV-Vis spectroscopy.

  • Compare the chromatograms and spectra of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_stability Stability Assessment cluster_forced_degradation Forced Degradation (Protocol 3) cluster_data Data Analysis & Reporting prep Prepare WR99210 HCl Stock Solution (Protocol 1) storage Store at -20°C or -80°C in Aliquots prep->storage stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Sample at t = 0, 3, 6, 12 months storage->sampling hplc RP-HPLC Analysis (Protocol 2) sampling->hplc uv_vis UV-Vis Spectroscopy sampling->uv_vis data_analysis Calculate Purity and Impurity Levels hplc->data_analysis uv_vis->data_analysis analysis Analyze Stressed Samples by HPLC and UV-Vis stress->analysis analysis->data_analysis reporting Summarize in Stability Table data_analysis->reporting

Caption: Experimental workflow for the preparation, storage, and stability assessment of this compound solutions.

folate_pathway cluster_pathway Plasmodium Folate Synthesis Pathway cluster_inhibition Mechanism of Action gtp GTP dihydropteroate Dihydropteroate gtp->dihydropteroate GTPCH & DHPS dhf Dihydrofolate (DHF) dihydropteroate->dhf DHFS thf Tetrahydrofolate (THF) dhf->thf DHFR-TS nucleotides Nucleotide Synthesis (dUMP -> dTMP) thf->nucleotides Thymidylate Synthase (TS) wr99210 This compound wr99210->dhf Inhibits DHFR

Caption: Inhibition of the Plasmodium folate synthesis pathway by this compound.

References

Application Notes and Protocols: Determination of IC50 of WR99210 Against Different Parasite Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor with significant activity against various parasitic protozoa, including Plasmodium species and Toxoplasma gondii. As a triazine-based antifolate, its mechanism of action involves the disruption of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in these organisms.[1][2] The emergence of parasite resistance to existing antifolate drugs like pyrimethamine (B1678524) has necessitated the evaluation of alternative inhibitors such as WR99210.[3] These application notes provide a comprehensive overview of the in vitro efficacy of WR99210 against different parasite strains, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and a visualization of its mechanism of action.

Data Presentation: IC50 Values of WR99210

The following table summarizes the reported IC50 values of WR99210 against various strains of Plasmodium falciparum, Plasmodium vivax, and Toxoplasma gondii. This data facilitates a comparative analysis of the drug's potency across different parasite species and strains, including those with known drug resistance mutations.

Parasite SpeciesStrainRelevant Genotype / Mutations in dhfrIC50 (nM)Reference(s)
Plasmodium falciparumFCBNot specified~0.65 - 2.6[1][4]
Plasmodium falciparumDd2Pyrimethamine-resistantNot explicitly stated, but sensitive[5]
Plasmodium falciparum7G8Pyrimethamine-resistantNot explicitly stated, but sensitive[5]
Plasmodium falciparumHB3Pyrimethamine-sensitiveNot explicitly stated, but sensitive[5]
Plasmodium falciparumD10Pyrimethamine-sensitiveNot explicitly stated, but sensitive[5]
Plasmodium vivaxWild-type-1.8 ± 0.2 x 10⁻⁹ M (1.8 nM)[6][7][8]
Plasmodium vivaxN50ISingle mutant2.5 ± 0.4 x 10⁻⁹ M (2.5 nM)[6][7][8]
Plasmodium vivaxF57LSingle mutant2.0 ± 0.3 x 10⁻⁹ M (2.0 nM)[6][7][8]
Plasmodium vivaxS58RSingle mutant1.9 ± 0.3 x 10⁻⁷ M (190 nM)[6][7][8]
Plasmodium vivaxS117NSingle mutant1.9 ± 0.3 x 10⁻¹⁰ M (0.19 nM)[6][7][8]
Plasmodium vivaxI173LSingle mutant2.2 ± 0.4 x 10⁻⁹ M (2.2 nM)[6][7][8]
Plasmodium vivaxN50I + S117NDouble mutant2.2 ± 0.4 x 10⁻¹⁰ M (0.22 nM)[6][7][8]
Plasmodium vivaxS58R + S117NDouble mutant2.1 ± 0.3 x 10⁻⁸ M (21 nM)[6][7][8]
Plasmodium vivaxS58R + I173LDouble mutant2.5 ± 0.4 x 10⁻⁷ M (250 nM)[6][7][8]
Plasmodium vivaxS117N + I173LDouble mutant2.5 ± 0.4 x 10⁻¹⁰ M (0.25 nM)[6][7][8]
Plasmodium vivaxS58R + S117N + I173LTriple mutant2.8 ± 0.5 x 10⁻⁸ M (28 nM)[6][7][8]
Plasmodium vivax57L+58R+61M+117TQuadruple mutant1.66 x 10⁻⁷ M (166 nM)[7][8]
Toxoplasma gondiiRHWild-type~50[9]

Experimental Protocols

Two standard methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.

Protocol 1: SYBR Green I-Based Fluorescence Assay[10][11][12]

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax I, L-glutamine, HEPES, and hypoxanthine)

  • Washed human erythrocytes (O+)

  • WR99210 stock solution (in DMSO)

  • Control antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified, airtight container and gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of WR99210 and control drugs in complete medium in a separate 96-well plate.

    • Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.

    • Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).

  • Assay Initiation:

    • Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete medium.

    • Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Place the plate in a humidified, airtight container and flush with the gas mixture.

    • Incubate at 37°C for 72 hours.

  • Lysis and Staining:

    • After incubation, freeze the plate at -20°C or -80°C and then thaw to lyse the red blood cells.

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. Protect from light.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading:

    • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Average the fluorescence readings from the triplicate wells for each concentration.

    • Subtract the average fluorescence of the background control from all other readings.

    • Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (100% growth).

    • Plot the percentage of inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: [³H]-Hypoxanthine Incorporation Assay[4][13][14][15][16]

This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.

Materials:

  • P. falciparum culture (asynchronous or synchronized)

  • Complete parasite culture medium

  • Washed human erythrocytes (O+)

  • WR99210 stock solution (in DMSO)

  • [³H]-hypoxanthine (specific activity ~1-5 Ci/mmol)

  • 96-well microplates

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Humidified, airtight container and gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of WR99210 in complete medium in a 96-well plate.

    • Include drug-free and background control wells as described in the SYBR Green I protocol.

  • Assay Initiation:

    • Adjust the parasite culture to a final parasitemia of 0.5% and a hematocrit of 2.5% in complete medium.

    • Add 200 µL of the parasite suspension to each well of the drug plate.

  • Incubation:

    • Place the plate in a gassed, humidified chamber and incubate at 37°C for 24 hours.

  • Radiolabeling:

    • Add 25 µL of complete medium containing 0.5 µCi of [³H]-hypoxanthine to each well.

    • Return the plate to the incubator and continue incubation for an additional 18-24 hours.

  • Harvesting:

    • After the total incubation period (42-48 hours), freeze the plate at -20°C to lyse the cells.

    • Thaw the plate and harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters with distilled water to remove unincorporated [³H]-hypoxanthine.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean CPM for each triplicate.

    • Determine the percentage of inhibition for each drug concentration relative to the drug-free control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_sybr SYBR Green I Assay cluster_hypoxanthine [3H]-Hypoxanthine Assay cluster_analysis Data Analysis parasite_culture Parasite Culture (e.g., P. falciparum) plate_setup Plate Setup in 96-well Plate (Parasites + Drug) parasite_culture->plate_setup drug_dilution Serial Drug Dilution (WR99210) drug_dilution->plate_setup incubation Incubation (48-72h, 37°C) plate_setup->incubation lysis_sybr Cell Lysis & SYBR Green I Staining incubation->lysis_sybr SYBR Green I radiolabeling Add [3H]-hypoxanthine incubation->radiolabeling [3H]-hypoxanthine fluorescence_reading Fluorescence Reading lysis_sybr->fluorescence_reading data_normalization Data Normalization fluorescence_reading->data_normalization incubation2 Incubation (18-24h) radiolabeling->incubation2 harvesting Harvesting & Scintillation Counting incubation2->harvesting harvesting->data_normalization ic50_calculation IC50 Calculation (Non-linear Regression) data_normalization->ic50_calculation

Caption: A generalized workflow for determining the IC50 of WR99210.

Folate Biosynthesis Pathway and Mechanism of Action of WR99210

folate_pathway Folate Biosynthesis Pathway and WR99210 Inhibition cluster_pathway De Novo Folate Synthesis in Parasite cluster_inhibition Drug Action cluster_downstream Downstream Processes GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Hydroxymethyldihydropterin_pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate Dihydroneopterin_triphosphate->Hydroxymethyldihydropterin_pyrophosphate PTPS & PPPK Dihydropteroate 7,8-Dihydropteroate Hydroxymethyldihydropterin_pyrophosphate->Dihydropteroate DHPS Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR THF_derivatives THF Derivatives Tetrahydrofolate->THF_derivatives WR99210 WR99210 WR99210->Dihydrofolate Inhibits DHFR Nucleotide_synthesis Nucleotide Synthesis (dUMP -> dTMP) THF_derivatives->Nucleotide_synthesis Amino_acid_synthesis Amino Acid Synthesis (e.g., Methionine) THF_derivatives->Amino_acid_synthesis DNA_synthesis DNA Synthesis & Repair Nucleotide_synthesis->DNA_synthesis

References

Application Notes and Protocols for Determining Cell Viability Following WR99210 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WR99210 is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and some amino acids.[1][2] By blocking the reduction of dihydrofolate to tetrahydrofolate, WR99210 disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] This mechanism makes it a compound of interest in cancer research and a known antimalarial agent.[3][4] These application notes provide a detailed protocol for assessing the cytotoxic effects of WR99210 on mammalian cell lines using a standard cell viability assay.

Mechanism of Action of WR99210

WR99210 exerts its biological effect by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary building blocks for DNA and RNA synthesis. Inhibition of DHFR by WR99210 leads to a depletion of the THF pool, which in turn halts DNA replication and repair, ultimately inducing cell death.[1][2]

cluster_pathway Folate Pathway cluster_cellular_outcome Cellular Outcome DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA Viability Cell Viability DNA->Viability Apoptosis Apoptosis WR99210 WR99210 WR99210->DHFR Inhibits DHFR->THF Catalyzes conversion

Caption: Mechanism of WR99210 action.

Experimental Protocols

This section details a protocol for determining cell viability upon treatment with WR99210 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to quantify the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Materials
  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • WR99210 (hydrochloride salt recommended for better solubility)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

A 1. Cell Seeding Seed cells in a 96-well plate B 2. WR99210 Treatment Add serial dilutions of WR99210 A->B C 3. Incubation Incubate for 24-72 hours B->C D 4. Add MTT Reagent Incubate for 2-4 hours C->D E 5. Solubilization Add solubilization solution D->E F 6. Absorbance Reading Read at 570 nm E->F G 7. Data Analysis Calculate IC50 F->G

Caption: Experimental workflow for the MTT assay.
Detailed Procedure

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • WR99210 Preparation and Treatment:

    • Prepare a stock solution of WR99210 in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of WR99210 in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 100 µM) to determine the IC50 value.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WR99210.

    • Include control wells: one set with medium and vehicle (DMSO) only (negative control) and another set with medium only (background control).

  • Incubation:

    • Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the expected drug effect.[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

    • After this incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine IC50:

    • Plot the percentage of cell viability against the logarithm of the WR99210 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of WR99210 that inhibits cell viability by 50%.

Data Presentation

Organism/AlleleIC50 (M)Reference
Plasmodium vivax (Wild-type DHFR)5.3 x 10⁻⁷[8]
Plasmodium falciparum (Transformed with human DHFR)> 2,660 x 10⁻⁹[9]
Plasmodium falciparum (Nontransformed)0.65 x 10⁻⁹[9]

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro efficacy of the DHFR inhibitor WR99210 on cell viability. Adherence to this standardized methodology will enable researchers to generate reliable and reproducible data on the dose-dependent cytotoxic effects of this compound. The provided diagrams illustrate the mechanism of action and the experimental workflow, offering a clear guide for professionals in drug development and cancer research.

References

Troubleshooting & Optimization

Technical Support Center: WR99210 Hydrochloride Selection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with WR99210 hydrochloride in selection experiments. WR99210 is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This makes it an effective selection agent for cells successfully transfected with a resistant version of the dhfr gene, often the human dhfr (hDHFR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of dihydrofolate reductase (DHFR).[1][2][3] In many parasitic organisms like Plasmodium falciparum, DHFR is a critical enzyme for the synthesis of tetrahydrofolate, a precursor required for DNA synthesis and cell proliferation.[2] By inhibiting DHFR, WR99210 blocks this pathway, leading to cell death. In selection experiments, a plasmid carrying a gene for a WR99210-resistant DHFR (such as human DHFR) is introduced into the target cells.[2][4] Successfully transfected cells will express the resistant DHFR and survive in the presence of WR99210, while untransfected cells will be eliminated.

Q2: Why is my this compound selection not working?

There are several potential reasons for selection failure:

  • Inactive Compound: A primary cause of failure is the chemical instability of WR99210. It can undergo regioisomerization to an inactive form that has the same mass but a different structure, rendering it unable to bind effectively to the DHFR active site.[2][5][6] This has been a noted issue with some commercial stocks, particularly those not supplied as the hydrochloride salt.[2][5][7]

  • Improper Storage and Handling: WR99210 is sensitive to storage conditions. It should be stored at -20°C and protected from moisture.[1][3] Solutions are unstable and should be freshly prepared for each experiment.[1]

  • Incorrect Concentration: The optimal concentration of WR99210 can vary depending on the cell type and the specific DHFR allele being selected against. It is crucial to perform a dose-response (kill curve) experiment to determine the minimal concentration that effectively kills untransfected cells.

  • Cell Culture Conditions: Factors such as the type of culture medium can influence the efficacy of the drug. For example, high concentrations of hypoxanthine (B114508) in the medium can affect the outcome of selections with other antifolates.[7]

  • Transfection Efficiency: Low transfection efficiency will result in a low number of resistant colonies. It is important to optimize your transfection protocol before starting selection experiments.

Q3: How can I check the quality of my this compound?

While advanced chemical analysis like NMR is the most definitive method to confirm the correct isomer, some simpler methods can indicate potential issues.[2][5] You can compare your compound to a known active source using techniques like thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC), as the active and inactive isomers will have different retention times.[2][5][6] UV-visible spectroscopy can also show differences between the isomers.[2][6] If you suspect an issue with your stock, contacting the supplier for quality control data is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No cell death in untransfected control. Inactive WR99210 (isomerization).Purchase this compound from a reputable source. The hydrochloride salt is more stable.[2][5] Consider testing a new batch.
Improper storage or handling.Store powder at -20°C, desiccated.[3] Prepare fresh stock solutions in an appropriate solvent like DMSO and use immediately.[1]
Incorrect drug concentration.Perform a dose-response curve to determine the optimal lethal concentration for your specific cell line.
All cells die, including transfected cells. WR99210 concentration is too high.Reduce the concentration of WR99210 used for selection. Refer to your dose-response curve.
Low expression of the resistance marker.Ensure your expression vector provides strong, constitutive expression of the resistant dhfr gene.
Transient expression of the resistance marker.If using transient transfection, the plasmid may be lost over time. For stable cell lines, ensure the plasmid has integrated into the genome.
High background of non-resistant colonies. WR99210 concentration is too low.Increase the concentration of WR99210. Ensure the selection pressure is maintained.
Incomplete cell killing before plating.Allow sufficient time for the drug to kill all non-resistant cells before proceeding with downstream applications.
Cross-contamination.Ensure proper aseptic technique to prevent contamination with non-transfected cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • This compound powder should be stored at -20°C under desiccated conditions.[3]

  • To prepare a stock solution, dissolve the powder in anhydrous DMSO to a concentration of 10 mM.[7] Some sources suggest that gentle warming at 37°C for a few minutes can aid in dissolution if the solution appears cloudy.[7]

  • It is highly recommended to prepare fresh solutions for each experiment as the compound is unstable in solution.[1]

  • If storage of the stock solution is necessary, aliquot into small volumes and store at -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Optimal WR99210 Concentration (Kill Curve)
  • Plate your untransfected cells at a low density in a multi-well plate (e.g., 96-well).

  • Prepare a serial dilution of this compound in your culture medium. A typical starting range for sensitive cells is 0.1 nM to 100 nM.

  • Add the different concentrations of WR99210 to the wells. Include a no-drug control.

  • Incubate the cells for a period sufficient to allow for cell death, typically 5-7 days.

  • Assess cell viability using a suitable method (e.g., MTT assay, trypan blue exclusion, or direct microscopic observation).

  • The optimal concentration for selection is the lowest concentration that results in complete cell death of the untransfected population.

Visualizations

Signaling Pathway: Mechanism of WR99210 Action

WR99210_Mechanism cluster_folate Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_precursors DNA Precursors THF->DNA_precursors Cell_Death Cell Death DNA_precursors->Cell_Death DHFR->THF Product WR99210 WR99210 WR99210->DHFR Inhibition

Caption: Mechanism of WR99210 inhibition of the folate pathway.

Experimental Workflow: Troubleshooting WR99210 Selection

Troubleshooting_Workflow start Selection Experiment Fails check_drug Check WR99210 Quality start->check_drug new_drug Purchase New WR99210 HCl check_drug->new_drug Suspect Isomerization check_storage Review Storage & Handling check_drug->check_storage Quality OK new_drug->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution Improper check_conc Verify Concentration check_storage->check_conc Proper fresh_solution->check_conc kill_curve Perform Kill Curve check_conc->kill_curve Uncertain check_transfection Assess Transfection Efficiency check_conc->check_transfection Optimal kill_curve->check_transfection optimize_transfection Optimize Transfection Protocol check_transfection->optimize_transfection Low success Successful Selection check_transfection->success High optimize_transfection->success

Caption: A logical workflow for troubleshooting failed WR99210 selections.

References

troubleshooting cloudy WR99210 hydrochloride solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with cloudy WR99210 hydrochloride solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy?

A cloudy solution typically indicates one of four main issues:

  • Incomplete Dissolution: The compound has not fully dissolved in the solvent. This can be due to using a suboptimal solvent, incorrect solvent quality (e.g., wet DMSO), or insufficient solubilization techniques.

  • Precipitation: The compound has fallen out of solution after initial dissolution. This is often caused by supersaturation (concentration is too high), changes in temperature, or adding the stock solution to an aqueous buffer in which it is less soluble.[1][2]

  • Compound Instability: WR99210 is known to be unstable in solutions.[3] Exposure to basic conditions may promote rearrangement to an inactive regioisomer, which could potentially affect solubility.[4][5]

  • Contamination: Particulates from glassware, the solvent, or other sources can cause a cloudy appearance.

Q2: What is the recommended solvent and concentration for this compound?

The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[4] Since DMSO is hygroscopic (absorbs water from the air), using a fresh, anhydrous grade is critical for achieving maximum solubility.[3] Stock solutions are typically prepared at concentrations up to 10 mM in DMSO.[4]

Q3: How should I prepare a stock solution to avoid cloudiness?

It is recommended to prepare solutions fresh for use.[3] For higher concentrations (e.g., 5 mg/mL), ultrasonic agitation (sonication) may be necessary to fully dissolve the compound.[3] Always use high-purity, anhydrous DMSO and ensure your glassware is scrupulously clean and dry.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the solid powder at -20°C under desiccated conditions.

  • Stock Solutions: If storage is necessary, aliquot stock solutions in DMSO and store at -20°C.[4] However, be aware that the compound is unstable in solution, and fresh preparation is strongly advised.[3] Repeated freeze-thaw cycles should be avoided as this can promote precipitation of compounds in DMSO.[6]

Q5: Could the cloudiness be a sign of compound degradation?

While cloudiness is more often a physical issue (precipitation), chemical instability is a known characteristic of WR99210.[3] The hydrochloride salt form is more stable than the free base.[4] Exposure to basic conditions can cause the compound to rearrange into a less active regioisomer, and this change could potentially impact its physical properties.[4][5] If you suspect degradation, it is best to discard the solution and prepare a fresh one from the powder stock.

Troubleshooting Guide

If you encounter a cloudy solution, follow this workflow to diagnose and resolve the issue.

start Cloudy WR99210 HCl Solution check_conc Is concentration >5 mg/mL (or >10 mM)? start->check_conc check_solvent Is DMSO fresh, anhydrous, and high-purity? check_conc->check_solvent No sol_high_conc High Concentration / Supersaturation check_conc->sol_high_conc Yes check_age Is the solution freshly prepared? check_solvent->check_age Yes sol_solvent Poor Solvent Quality check_solvent->sol_solvent No check_temp Did solution become cloudy after cooling or addition to buffer? check_age->check_temp Yes sol_age Solution Instability / Degradation check_age->sol_age No sol_precip Precipitation Event check_temp->sol_precip Yes end_clear Clear Solution check_temp->end_clear No action_conc Action: 1. Dilute solution with fresh DMSO. 2. Gently warm/sonicate to redissolve. 3. Prepare new, lower concentration stock. sol_high_conc->action_conc action_solvent Action: 1. Discard solution. 2. Use new, unopened anhydrous DMSO. 3. Ensure glassware is dry. sol_solvent->action_solvent action_age Action: 1. Discard solution. 2. Always prepare solutions fresh from powder for best results. sol_age->action_age action_precip Action: 1. Gently warm/sonicate to redissolve. 2. Maintain at dissolution temperature. 3. For buffers, optimize final DMSO %. sol_precip->action_precip action_conc->end_clear action_solvent->end_clear action_age->end_clear action_precip->end_clear

Caption: Troubleshooting workflow for a cloudy WR99210 HCl solution.

Data Summary

Table 1: Solubility of this compound

SolventMax ConcentrationNotesReference
DMSO5 mg/mL (~12.7 mM)Requires sonication for dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO negatively impacts solubility.[3]
DMSO10 mMStock solutions prepared at this concentration have been used successfully in cell culture.[4]
Tetrahydrofuran:Methanol (2:1 v/v)>3 mg/mLUsed for specific analytical experiments like HPLC and TLC where higher solubility was needed. Not recommended for biological assays.[4]

Experimental Protocol

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a standard stock solution for use in biological experiments.

Materials:

  • This compound powder (stored at -20°C, desiccated)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) from a new, unopened bottle

  • Sterile, conical microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-Weighing Preparation: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Carefully weigh the desired amount of this compound. The molecular weight of the hydrochloride salt is 431.14 g/mol . For 1 mL of a 10 mM stock, you will need 4.31 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, place the vial in a bath sonicator at room temperature and sonicate for 5-10 minutes.[3]

    • Repeat visual inspection. The solution should be clear and free of any visible solids.

  • Usage and Storage:

    • It is strongly recommended to use the solution immediately after preparation.[3]

    • If short-term storage is unavoidable, aliquot the solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action

WR99210 is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), particularly the form found in Plasmodium species, the causative agent of malaria.[4][7][8] DHFR is a critical enzyme in the folate synthesis pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of nucleotides (like dTMP, a precursor to DNA) and certain amino acids. By inhibiting DHFR, WR99210 depletes the parasite's supply of THF, thereby halting DNA synthesis and replication.[4][9]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor DHFR->THF Product dUMP dUMP dUMP->TS dTMP dTMP (for DNA Synthesis) TS->dTMP WR99210 WR99210 HCl WR99210->DHFR Inhibition

Caption: Inhibition of the folate pathway by this compound.

References

reasons for WR99210 inactivity from commercial sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimalarial compound WR99210.

Troubleshooting Guides

Issue: WR99210 shows little to no activity against Plasmodium falciparum in vitro.

This is a frequently encountered issue and is often linked to the chemical integrity of the WR99210 stock.

Question-and-Answer Troubleshooting:

1. Have you verified the chemical identity and purity of your WR99210 stock?

  • Primary Cause of Inactivity: The most common reason for the inactivity of commercially sourced WR99210 is the presence of a dihydrotriazine regioisomer .[1][2][3][4] This isomer has the same molecular formula as WR99210 but a different structural arrangement, which prevents it from binding effectively to the active site of its target, the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1][5]

  • Recommendation: It is crucial to verify the identity of your WR99210 stock, especially if it was not supplied as a hydrochloride salt or has been exposed to basic conditions, which can promote rearrangement to the inactive isomer.[1][2][3]

2. How can the active WR99210 be distinguished from its inactive regioisomer?

  • Analytical Methods: While high-resolution mass spectrometry (HRMS) cannot distinguish between the two isomers due to their identical molecular formulae, several other analytical techniques can be employed.[1][2]

    • Thin-Layer Chromatography (TLC): The active and inactive isomers exhibit different retention factors (Rf).

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The two isomers will have different retention times.

    • UV-Visible Spectroscopy: The UV absorption spectra of the active and inactive forms are different. Active WR99210 shows a characteristic plateau between 230-240 nm and a shoulder between 250-260 nm.[1]

  • Recommendation: If you suspect you have an inactive batch, consider using one of these methods to analyze your stock.

3. Is your WR99210 properly solubilized?

  • Solubility Issues: Some users have reported that WR99210 from certain commercial sources can be difficult to dissolve in DMSO, appearing cloudy.

  • Recommendation: Ensure your WR99210 is fully dissolved. Gentle warming (e.g., 37°C) may aid in solubilization. However, be cautious with heating as it could potentially affect compound stability.

Frequently Asked Questions (FAQs)

What is the mechanism of action of WR99210?

WR99210 is an antifolate drug that specifically targets and inhibits the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-TS enzyme in Plasmodium species.[1] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (like dTMP) and certain amino acids, which are required for DNA replication and parasite survival. By inhibiting DHFR, WR99210 depletes the parasite's THF pool, leading to cell death.

Why is WR99210 selective for the parasite's DHFR over human DHFR?

WR99210 exhibits high selectivity for the parasite DHFR-TS, interacting only weakly with human DHFR.[1] This selectivity is the basis for its use as an antimalarial agent and as a selection marker in genetic modification of parasites expressing human DHFR.

What are the common causes of WR99210 inactivity from commercial sources?

The primary cause is the presence of an inactive regioisomer.[1][2][3][4] This can occur during synthesis or due to improper storage conditions, especially if the compound is in its free base form or exposed to a basic pH.[1][2]

What are the expected EC50 values for active WR99210 against sensitive P. falciparum strains?

Active WR99210 is potent, with reported 50% effective concentrations (EC50) in the low nanomolar to subnanomolar range for sensitive parasite lines.[1][5] In contrast, the inactive regioisomer is ineffective even at micromolar concentrations.[1][5]

Data Presentation

Table 1: Comparison of Active WR99210 and its Inactive Regioisomer

FeatureActive WR99210Inactive Regioisomer
Biological Activity Potent antimalarial activity (low nM EC50)Ineffective even at µM concentrations
Target Binding Binds tightly and specifically to the P. falciparum DHFR active siteFits poorly and in varied orientations in the DHFR active site
Molecular Formula IdenticalIdentical
Distinguishing Analytical Methods Different retention factors/times in TLC and RP-HPLC; specific UV-vis spectrumDifferent retention factors/times in TLC and RP-HPLC; distinct UV-vis spectrum

Experimental Protocols

Protocol: In Vitro Drug Susceptibility Testing using the SYBR Green I Assay

This protocol is adapted from the WorldWide Antimalarial Resistance Network (WWARN) procedures and is a common method for assessing the in vitro efficacy of antimalarial compounds.

1. Materials and Reagents:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

  • WR99210 stock solution (e.g., in DMSO) and serial dilutions

  • 96-well flat-bottom microplates

  • Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

2. Experimental Workflow:

  • Plate Preparation: Prepare serial dilutions of WR99210 in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with uninfected red blood cells (background control).

  • Parasite Addition: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of ~0.5% and a hematocrit of ~1%.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add the lysis buffer containing SYBR Green I to each well.

  • Incubation (Staining): Incubate the plate in the dark at room temperature for at least 1 hour.

  • Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence values against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

WR99210_Mechanism_of_Action cluster_folate_pathway Plasmodium Folate Biosynthesis Pathway GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR-TS dNTPs dNTPs & Amino Acids THF->dNTPs One-carbon metabolism DNA_synthesis DNA Synthesis & Parasite Survival dNTPs->DNA_synthesis WR99210 Active WR99210 WR99210->DHF Inhibits Inactive_Isomer Inactive Isomer Inactive_Isomer->DHF Poor Binding

References

Technical Support Center: WR99210 Regioisomerization Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting the regioisomerization of the antimalarial compound WR99210. Inactive regioisomers in commercial stocks can lead to unexpected experimental failure, making quality control crucial.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is WR99210 regioisomerization?

A1: WR99210 is an antimalarial drug candidate that targets the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum.[1][2] Regioisomerization is a chemical rearrangement where the active WR99210 molecule (compound 1) converts into an inactive structural isomer (compound 2).[1][3] This inactive form has the same molecular formula and mass but a different atomic arrangement, which prevents it from binding effectively to the parasite's DHFR active site.[1][3][4]

Q2: Why is my WR99210 from a commercial source not working?

A2: Several research groups have reported that some commercial batches of WR99210 contain a high proportion of an inactive regioisomer.[1][2][4][5] This isomer is ineffective even at micromolar concentrations, whereas pure, active WR99210 is typically potent in the sub-nanomolar range.[1][2][4] The presence of this isomer is a primary cause of experimental failure when using WR99210 for parasite selection or inhibition assays.[1]

Q3: How can I quickly check if my WR99210 stock has isomerized?

A3: The most accessible methods for a quick quality control check are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible (UV-Vis) Spectroscopy.[1]

  • RP-HPLC can separate the active WR99210 from its inactive isomer based on different retention times.[1]

  • UV-Vis Spectroscopy can detect differences in the absorption spectra of the two compounds, particularly in the 230-240 nm range.[1][3]

Q4: Can I use High-Resolution Mass Spectrometry (HRMS) to detect the regioisomer?

A4: No. HRMS is not suitable for distinguishing between WR99210 and its regioisomer. Both compounds have identical molecular formulae and therefore the same exact mass.[1][3][6] While HRMS can confirm the purity of a sample with respect to contaminants of a different mass, it cannot differentiate between these two isomers.

Q5: What is the most definitive method to confirm the structure of WR99210 and its isomer?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[1] Techniques including 1H, 13C, and 15N NMR can unambiguously confirm the correct structure of active WR99210 and identify the rearranged structure of the inactive regioisomer.[1][2][3][4]

Q6: How can I prevent my WR99210 stock from isomerizing?

A6: The regioisomerization can be promoted by exposure to basic conditions.[1][2][3][4] To minimize this risk, it is recommended to obtain and maintain WR99210 as a hydrochloride salt.[1][3][4] Stocks should be stored appropriately, and exposure to non-acidic or basic aqueous solutions for prolonged periods should be avoided.

Part 2: Analytical Protocols and Methodologies

Method 1: Reverse-Phase HPLC (RP-HPLC) Analysis

This method is highly effective for separating and quantifying the active WR99210 from its inactive regioisomer.

Experimental Protocol

The following protocol is based on a validated method for separating the two isomers.[1]

ParameterSpecification
Column Agilent SB-C3, 3.5-μm, 300-Å, 0.3- by 100-mm capillary column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elute from 20% B to 100% B over 15 minutes
Flow Rate 6 μl/min
Detection Wavelength 290 nm (with diode array spectral acquisition from 220-400 nm)
Sample Preparation A primary stock solution of 3.4 mg/ml in tetrahydrofuran-methanol (2:1 vol/vol) can be used.[1][6]

Data Interpretation

The two isomers will have distinct retention times under these conditions.[1]

CompoundExpected Retention Time (t R )
WR99210 (Active Isomer 1) ~13.7 minutes
Inactive Regioisomer 2 ~13.1 minutes
Method 2: UV-Visible Spectroscopy

UV-Vis spectroscopy provides a rapid, non-destructive method to screen WR99210 stocks. While less definitive than HPLC, it can reveal characteristic spectral differences.

Experimental Protocol

  • Dissolve the WR99210 sample in a suitable solvent (e.g., DMSO, as used in biological assays).[1]

  • Acquire the absorption spectrum from approximately 220 nm to 400 nm using a diode array spectrophotometer.

  • Analyze the resulting spectrum, paying close attention to the specified regions.

Data Interpretation

Clear differences in the absorption patterns can be observed.[1] The active WR99210 shows a distinct plateau in the 230-240 nm region, which is altered in the inactive regioisomer.[1][3] The presence of the inactive compound can be identified by an abnormal shape in this plateau and the shoulder region between 250-260 nm.[1][3]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for absolute structural confirmation.

Experimental Protocol

  • A sufficient quantity of the purified compound (>1 mg) is required.

  • The sample is dissolved in a suitable deuterated solvent.

  • A series of one- and two-dimensional NMR experiments are performed, including 1H, 13C, 15N, COSY, HSQC, and HMBC.[1][3]

Data Interpretation

Analysis of the correlation spectra allows for the complete assignment of all atoms within the molecule's structure.[1][7] This analysis can definitively confirm if the sidechain is correctly attached to the nitrogen at position 1 (N1) of the dihydrotriazine ring (active WR99210) or if it has rearranged to an amino group nitrogen (inactive regioisomer).[1]

Part 3: Troubleshooting Guide

Issue 1: Unexpected HPLC Results

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction with active silanols on the column.- Incorrect mobile phase pH.[8]- Use a high-purity silica (B1680970) column.- Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to suppress silanol (B1196071) ionization.[8]
Shifting Retention Times - Change in mobile phase composition.- Column temperature fluctuations.- Column degradation.[9]- Prepare fresh mobile phase daily.- Use a column oven for stable temperature control.- Replace the column if performance continues to degrade.
Poor Peak Resolution - Column is overloaded.- Incorrect mobile phase composition.- Tubing between column and detector is too long.[9]- Reduce the amount of sample injected.- Verify the mobile phase gradient and composition.- Minimize the length and internal diameter of post-column tubing.
Ghost Peaks - Late elution from a previous injection.- Contamination in the mobile phase or sample.[10]- Extend the run time or add a column flushing step to your gradient method.- Filter all samples and use high-purity solvents.

Issue 2: Ambiguous UV-Vis Spectra

If the UV-Vis spectrum is unclear, it may be due to low sample concentration or the presence of interfering impurities. Ensure your sample concentration is adequate and run a solvent blank to rule out background absorbance. If ambiguity persists, rely on the more definitive HPLC method for confirmation.

Issue 3: Solubility Problems with WR99210

Some users have reported that WR99210 can be difficult to dissolve in DMSO, appearing cloudy.[5] If this occurs, gentle heating to 37°C for a few minutes may help clarify the solution.[5] Always filter your sample after dissolution and before injection into an HPLC system to prevent blockages.[11]

Part 4: Visual Guides and Workflows

WR99210_Testing_Workflow cluster_screening Initial Screening cluster_analysis Data Analysis cluster_results Conclusion start Start: Suspected WR99210 Inactivity (e.g., failed parasite selection) hplc Perform RP-HPLC Analysis start->hplc uv_vis Perform UV-Vis Spectroscopy start->uv_vis check_rt Check Retention Times hplc->check_rt check_spectrum Analyze UV Spectrum (230-240 nm region) uv_vis->check_spectrum isomer_present Result: Inactive Regioisomer Detected. Source a new batch of WR99210. check_rt->isomer_present Peak at ~13.1 min detected no_isomer Result: WR99210 appears correct. Investigate other experimental factors. check_rt->no_isomer Only peak at ~13.7 min check_spectrum->isomer_present Abnormal spectrum check_spectrum->no_isomer Normal spectrum confirm_nmr Optional: Definitive Confirmation with NMR Spectroscopy isomer_present->confirm_nmr

Caption: Logical workflow for investigating suspected WR99210 inactivity.

WR99210_Isomers WR99210_Ring Dihydrotriazine Ring WR99210_Sidechain Sidechain Group WR99210_Ring->WR99210_Sidechain Attached at Ring Nitrogen (N1) Isomer_Ring Dihydrotriazine Ring Isomer_Sidechain Sidechain Group Isomer_Ring->Isomer_Sidechain Incorrectly Attached at Amino Group Nitrogen label_info The key structural difference is the attachment point of the sidechain to the core ring.

Caption: Simplified diagram showing the key structural difference in isomers.

References

Navigating WR99210 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with the antimalarial compound WR99210. The information is designed to help you optimize your experimental design, interpret your results accurately, and troubleshoot any unexpected outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with WR99210, providing potential causes and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Complete lack of or significantly reduced WR99210 activity (IC50 in the micromolar range instead of nanomolar) Inactive Regioisomer: A common issue is the presence of an inactive regioisomer of WR99210. This isomer is structurally similar but binds poorly to the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1]Verify Compound Integrity: Use analytical methods to check for the presence of the inactive isomer. Techniques like UV-visible spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), and thin-layer chromatography (TLC) can differentiate between the active compound and its inactive form.[1] When preparing stock solutions, ensure the compound is fully dissolved. For the hydrochloride salt, use of basic conditions should be avoided as this may promote rearrangement to the inactive isomer.
High variability in IC50 values between experiments Inconsistent Media Composition: The composition of the culture medium, particularly the concentration of serum or serum substitutes, can influence drug activity. Different batches of serum or serum albumin can have varying compositions.Standardize Media Components: Whenever possible, use a consistent source and lot of serum or serum substitute (e.g., Albumax I/II). If switching between serum-containing and serum-free media, be aware that this can alter drug susceptibility and should be validated.
Unexpected parasite survival at high WR99210 concentrations Folate Pathway Substrates: While WR99210 activity is not significantly antagonized by physiological concentrations of folic acid or folinic acid, extremely high, non-physiological concentrations of these components in the media could potentially interfere with the drug's mechanism of action.[2]Use Physiological Folate Levels: Ensure that the concentration of folic acid and folinic acid in your culture medium is within the physiological range. Standard RPMI 1640 contains appropriate levels for most P. falciparum culture.
Difficulty in dissolving WR99210 for stock solutions Solubility Issues: WR99210 can be difficult to dissolve, especially the free base form.Proper Solubilization Technique: For the hydrochloride salt, sterile, tissue culture-grade water is a suitable solvent. For the free base, dimethyl sulfoxide (B87167) (DMSO) is commonly used. Ensure the compound is fully dissolved before making further dilutions. Gentle warming may aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of WR99210?

A1: WR99210 is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1] By binding to the DHFR active site, it blocks the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and amino acid metabolism, thereby inhibiting parasite replication.[1]

Q2: Why is WR99210 commonly used as a selectable marker in P. falciparum genetics?

A2: WR99210 is an effective selectable marker because it is highly potent against the parasite's DHFR-TS but interacts only weakly with the human DHFR enzyme.[1] This selectivity allows for the positive selection of parasites that have been successfully transfected with a plasmid carrying the human dhfr gene, as these transfectants will be resistant to WR99210 while untransfected parasites are killed.[1]

Q3: How does the presence of serum in the culture medium affect the activity of WR99210?

A3: While direct quantitative data on the impact of serum on WR99210 IC50 values is limited, the composition of the culture medium is known to influence the in vitro susceptibility of P. falciparum to various antimalarial drugs. For some drugs, IC50 values can be almost twice as high in media containing Albumax compared to human serum. Therefore, it is crucial to maintain consistency in the type and concentration of serum or serum substitute used in your experiments to ensure reproducible results.

Q4: Does folic acid or folinic acid in the culture medium interfere with WR99210 activity?

A4: Studies have shown that physiological concentrations of folic acid and folinic acid do not significantly antagonize the action of WR99210 against P. falciparum. This is attributed to the high affinity of WR99210 for the parasite's DHFR-TS enzyme.

Q5: What are the typical IC50 values for active WR99210 against P. falciparum?

A5: The 50% inhibitory concentration (IC50) of active WR99210 is in the low nanomolar to sub-nanomolar range for antifolate-sensitive P. falciparum strains. For example, the NF54 strain has a reported EC50 of approximately 0.056 nM. Strains with certain DHFR mutations that confer resistance to other antifolates, like the Dd2 strain, may show a slightly higher IC50, around 0.62 nM.[1] In stark contrast, the inactive regioisomer can have an EC50 in the micromolar range (e.g., 1.25 µM for NF54).[1]

Quantitative Data Summary

Table 1: Comparative Activity of WR99210 and its Inactive Regioisomer

CompoundP. falciparum StrainEC50 (nM)95% Confidence Interval (nM)Fold Difference in Activity
Active WR99210 NF540.0560.029 - 0.103-
Inactive Regioisomer NF5412501010 - 1570~22,321x less active
Active WR99210 Dd20.620.580 - 0.671-
Inactive Regioisomer Dd2547525 - 571~882x less active

Data sourced from Remcho et al., Antimicrobial Agents and Chemotherapy, 2021.[1]

Experimental Protocols

Protocol 1: In Vitro WR99210 Susceptibility Assay using SYBR Green I

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of WR99210 against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (e.g., RPMI 1640 supplemented with serum or Albumax, L-glutamine, HEPES, and hypoxanthine)

  • WR99210 stock solution (in an appropriate solvent like DMSO or sterile water)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare Drug Dilutions: Perform serial dilutions of the WR99210 stock solution in complete culture medium directly in the 96-well plate. Include drug-free wells as a negative control.

  • Prepare Parasite Inoculum: Dilute the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) in complete culture medium.

  • Incubation: Add the parasite inoculum to each well of the 96-well plate containing the drug dilutions. Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for SYBR Green I.

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

wr99210_troubleshooting start Reduced or No WR99210 Activity? check_isomer Check for Inactive Regioisomer start->check_isomer Primary Suspect check_media Review Media Composition start->check_media If compound is verified check_dissolution Verify Compound Dissolution start->check_dissolution If issues persist solution_isomer Use Analytical Methods (UV-Vis, HPLC, TLC) check_isomer->solution_isomer Action solution_media Standardize Serum/ Albumax Source and Lot check_media->solution_media Action solution_dissolution Use Appropriate Solvent and Technique check_dissolution->solution_dissolution Action

Caption: Troubleshooting workflow for reduced WR99210 activity.

wr99210_pathway cluster_folate Folate Pathway dhps DHPS Dihydropteroate Dihydropteroate dhps->Dihydropteroate dhfr_ts PfDHFR-TS Tetrahydrofolate (THF) Tetrahydrofolate (THF) dhfr_ts->Tetrahydrofolate (THF) Product dna DNA Synthesis & Amino Acid Metabolism wr99210 WR99210 wr99210->dhfr_ts Inhibits pABA + Pteridine pABA + Pteridine pABA + Pteridine->dhps Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Dihydrofolate (DHF)->dhfr_ts Substrate Tetrahydrofolate (THF)->dna

Caption: WR99210 inhibits the P. falciparum folate pathway.

References

Technical Support Center: Overcoming Low Transfection Efficiency with WR99210 Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using WR99210 for the selection of transfected Plasmodium falciparum.

Troubleshooting Guide

Q1: Why are no viable parasites observed after WR99210 selection?

Possible Causes and Solutions:

  • Ineffective WR99210 Stock: Commercial stocks of WR99210 can sometimes be inactive due to regioisomerization, where the compound rearranges into a form that does not effectively bind to the parasite's dihydrofolate reductase (DHFR).[1][2] It is crucial to ensure the quality and efficacy of your WR99210 stock. If you suspect an issue, consider sourcing WR99210 from a reputable supplier like the Jacobus Pharmaceutical Company, which has been shown to provide the active compound.[1]

  • Incorrect WR99210 Concentration: The concentration of WR99210 is critical for successful selection. A concentration that is too high can kill all parasites, including those that have been successfully transfected, while a concentration that is too low will result in the survival of untransfected parasites. The recommended concentration for selecting parasites expressing human DHFR (hDHFR) is typically 2.5 nM.[3][4]

  • Low Transfection Efficiency: If the initial transfection efficiency is extremely low, the number of parasites that have successfully taken up the plasmid may be insufficient to establish a viable population under drug pressure. Consider optimizing your transfection protocol.[4][5][6][7][8]

  • Poor Parasite Health: The health of the parasite culture before transfection is a critical factor. Ensure you start with a healthy, synchronized culture with high ring-stage parasitemia.[5][9]

Q2: My untransfected control parasites are surviving the WR99210 selection. What is going wrong?

Possible Causes and Solutions:

  • Sub-optimal WR99210 Concentration: As mentioned above, a WR99210 concentration that is too low will not effectively kill untransfected parasites. Verify the concentration of your working stock and ensure it is being diluted correctly.

  • Degraded WR99210: WR99210 solutions, especially when stored improperly or for extended periods, can degrade. It is recommended to store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Inactive WR99210 Stock: An inactive batch of WR99210 will fail to kill any parasites.[1][2]

Q3: The outgrowth of resistant parasites is very slow. How can I speed up the process?

Possible Causes and Solutions:

  • Low Initial Transfection Efficiency: A lower number of initially transfected parasites will naturally lead to a longer time for the culture to recover and grow to a detectable level. Optimizing the transfection protocol to increase the number of initially transfected parasites can significantly reduce outgrowth time.[4]

  • Sub-optimal Culture Conditions: Ensure that the culture conditions, including media changes, hematocrit, and gas mixture, are optimal for P. falciparum growth. Regular media changes are crucial, especially after the addition of the drug.[9]

  • Plasmid Copy Number: The level of resistance to WR99210 can be dependent on the copy number of the plasmid expressing hDHFR.[10][11] Factors that influence plasmid replication and maintenance can affect the rate of outgrowth.

Frequently Asked Questions (FAQs)

What is WR99210 and how does it work for parasite selection?

WR99210 is a potent antimalarial drug that acts as a folate pathway antagonist.[1] It specifically targets and inhibits the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium falciparum.[1][12] This inhibition blocks the production of tetrahydrofolate, which is essential for DNA synthesis and parasite survival.[1]

For selection purposes, a plasmid carrying the human dhfr (hDHFR) gene is transfected into the parasites.[1][3] The human DHFR enzyme is significantly less sensitive to WR99210 than the parasite's enzyme.[1][12] Therefore, only parasites that have been successfully transfected with the hDHFR-expressing plasmid can survive in the presence of WR99210, making it a powerful positive selectable marker.[1][13]

What is the typical concentration of WR99210 used for selection?

The most commonly used concentration of WR99210 for the selection of P. falciparum transfected with a plasmid expressing hDHFR is 2.5 nM.[3][4] However, it is always recommended to perform a dose-response curve with your specific parasite strain and WR99210 stock to determine the optimal concentration.

How do I prepare and store WR99210?

WR99210 should be dissolved in tissue culture-grade water to make a stock solution (e.g., 25 μM).[3] This stock solution should then be sterile-filtered and stored in small aliquots at -80°C to maintain its stability and prevent degradation from repeated freeze-thaw cycles.[3]

Are there any alternatives to WR99210 for selection in P. falciparum?

Yes, other selectable markers are available for P. falciparum transfection. These include:

  • Blasticidin S: Used with the blasticidin S deaminase (bsd) resistance gene.[10][11]

  • Geneticin (G418): Used with the neomycin phosphotransferase II (neo) resistance gene.[10][11]

  • Pyrimethamine: Used with a mutated P. falciparum or Toxoplasma gondii DHFR that confers resistance.[14]

  • DSM1: Used with the yeast dihydroorotate (B8406146) dehydrogenase (yDHODH) resistance gene.[4][15]

The choice of selectable marker may depend on the specific experimental design, such as the need for multiple rounds of transfection with different markers.[10][11]

Quantitative Data Summary

Table 1: Comparison of Transfection Efficiency and Outgrowth Time with Different Plasmid Loading Methods

Transfection MethodReporter Signal (48h post-transfection)Days to Parasite Outgrowth (Mean ± S.E.M.)Selection Marker
Standard ElectroporationLowerSlowerWR99210 (for hDHFR) or DSM1 (for yDHODH)
Optimized Hypotonic LoadingSignificantly HigherFaster (P = 0.01 for WR99210 selection)WR99210 (for hDHFR) or DSM1 (for yDHODH)

Data synthesized from DeRocher et al., 2020.[4]

Experimental Protocols

Protocol: WR99210 Selection of Transfected P. falciparum

Materials:

  • P. falciparum culture transfected with an hDHFR-expressing plasmid.

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • WR99210 stock solution (25 μM in sterile water).[3]

  • Sterile, tissue culture-treated plates or flasks.

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

Procedure:

  • Post-Transfection Recovery: Following transfection (e.g., by electroporation), allow the parasites to recover for 48 hours in complete culture medium without any drug pressure.[4]

  • Initiation of Drug Selection: After the 48-hour recovery period, add WR99210 to the culture medium to a final concentration of 2.5 nM.[3][4]

  • Daily Monitoring and Media Change: Monitor the parasite culture daily by preparing Giemsa-stained thin blood smears. Change the medium daily, replacing it with fresh complete culture medium containing 2.5 nM WR99210.

  • Parasite Die-off: In the first few days of selection (typically up to day 6-7), you should observe a significant decrease in parasitemia as the untransfected parasites are killed.[3]

  • Maintenance of Drug Pressure: Continue to culture the parasites under constant WR99210 pressure.

  • Replenishment of Red Blood Cells: As the culture grows, it will be necessary to add fresh red blood cells to maintain an appropriate hematocrit (e.g., 2-4%).[9]

  • Outgrowth of Resistant Parasites: Continue monitoring the culture for the appearance of healthy, viable parasites. The time to outgrowth can vary depending on the initial transfection efficiency but is often observed within 3-4 weeks.

  • Expansion of Resistant Population: Once a stable population of resistant parasites is established, the culture can be expanded. It is advisable to maintain a low level of drug pressure in the culture to ensure the retention of the plasmid.

Visualizations

WR99210_Mechanism cluster_parasite Plasmodium falciparum cluster_transfection Transfected Parasite DHFR_TS Parasite DHFR-TS Tetrahydrofolate Tetrahydrofolate DHFR_TS->Tetrahydrofolate Produces DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Essential for Parasite_Death Parasite Death Parasite_Survival Parasite Survival WR99210 WR99210 WR99210->DHFR_TS Inhibits hDHFR_protein Human DHFR WR99210->hDHFR_protein Does not inhibit hDHFR_plasmid hDHFR Plasmid hDHFR_plasmid->hDHFR_protein Expresses hDHFR_protein->Tetrahydrofolate Bypasses inhibition, produces

Caption: Mechanism of WR99210 selection in P. falciparum.

Transfection_Workflow start Start: Healthy, synchronized parasite culture transfection Transfect with hDHFR-expressing plasmid (e.g., electroporation) start->transfection recovery 48-hour recovery (no drug) transfection->recovery selection Add 2.5 nM WR99210 to culture medium recovery->selection monitoring Daily monitoring and media changes with WR99210 selection->monitoring outgrowth Observe for outgrowth of resistant parasites (3-4 weeks) monitoring->outgrowth Continue until outgrowth expansion Expand resistant parasite population outgrowth->expansion end End: Stable culture of transfected parasites expansion->end

Caption: Experimental workflow for WR99210 selection.

Troubleshooting_Flowchart start Problem: No viable parasites after selection q1 Is your WR99210 stock known to be active? start->q1 a1_no Source WR99210 from a reliable vendor. Test new stock. q1->a1_no No/Unsure q2 Is the WR99210 concentration correct (2.5 nM)? q1->q2 Yes solution Re-run experiment with corrections. a1_no->solution a2_no Verify stock concentration and dilution. q2->a2_no No q3 Was the initial transfection efficiency high? q2->q3 Yes a2_no->solution a3_no Optimize transfection protocol (e.g., optimized hypotonic loading). q3->a3_no No q4 Was the pre-transfection culture healthy and synchronized? q3->q4 Yes a3_no->solution a4_no Improve parasite culture techniques. q4->a4_no No q4->solution Yes a4_no->solution

Caption: Troubleshooting flowchart for failed WR99210 selection.

References

issues with WR99210 solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for working with WR99210, a potent inhibitor of dihydrofolate reductase (DHFR). Addressing the common challenges associated with its solubility in aqueous media is a primary focus.

Frequently Asked Questions (FAQs)

Q1: What is WR99210 and what is its primary mechanism of action?

WR99210 is a triazine-based antifolate compound that acts as a potent and selective inhibitor of dihydrofolate reductase (DHFR), particularly the DHFR enzyme from Plasmodium species.[1][2] Its primary mechanism involves blocking the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and some amino acids, thereby inhibiting DNA synthesis and cell proliferation.[1][2] It is widely used in malaria research as a selection agent for parasites genetically modified to express human DHFR, which is significantly less sensitive to the drug.[1][2]

Q2: I am observing precipitation when I dilute my WR99210 stock solution into my aqueous cell culture medium. What is the likely cause?

Precipitation of WR99210 upon dilution in aqueous media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: WR99210 is a lipophilic molecule with inherently low solubility in aqueous solutions.

  • Solvent Shifting: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • pH-Dependent Instability and Isomerization: WR99210 can undergo base-catalyzed regioisomerization to an inactive form, particularly at a pH greater than 8.[3] This inactive isomer may have different solubility characteristics. It is recommended to avoid basic conditions to prevent this rearrangement.[3]

  • Salt Form: The hydrochloride salt of WR99210 is generally more stable and is recommended over the free base to minimize the risk of isomerization.[3]

Q3: What is the recommended solvent for preparing WR99210 stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing WR99210 stock solutions.[1][4] However, it is important to note that the solubility in DMSO can be limited. For higher concentration stock solutions, a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (2:1 v/v) has been reported to provide significantly better solubility.[3]

Q4: How should I store my WR99210 stock solution?

Stock solutions of WR99210 in DMSO should be stored at -20°C or -80°C.[1][4] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect the stability and solubility of the compound.

Troubleshooting Guide: WR99210 Precipitation in Aqueous Media

This guide provides a systematic approach to troubleshoot and prevent precipitation of WR99210 in your experiments.

Issue 1: Immediate Precipitation Upon Dilution

Possible Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit.

Solutions:

  • Slow, Controlled Dilution: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This facilitates rapid and even dispersion, preventing localized high concentrations of the compound.

  • Two-Step Dilution: First, prepare an intermediate dilution of the WR99210 stock in your cell culture medium or buffer. Then, use this intermediate dilution to prepare your final working concentration.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its effect on the experiment and to reduce the risk of precipitation.

Issue 2: Cloudiness or Precipitation Over Time

Possible Cause: Compound instability in the aqueous medium at experimental temperatures (e.g., 37°C) or gradual crystallization.

Solutions:

  • Freshly Prepare Working Solutions: It is highly recommended to prepare aqueous working solutions of WR99210 immediately before use. Avoid storing diluted aqueous solutions for extended periods.

  • pH of the Medium: Be mindful of the pH of your cell culture medium or buffer. As WR99210 is susceptible to isomerization at basic pH, ensure your medium's pH is not significantly above neutral.[3]

  • Use of Hydrochloride Salt: If you are not already, use the hydrochloride salt form of WR99210, as it is more stable.[3]

Quantitative Data Summary

The following table summarizes the available solubility data for WR99210 in various solvents. Note the significantly higher solubility in the THF:Methanol mixture compared to DMSO.

SolventReported SolubilityNotes
Dimethyl sulfoxide (DMSO)~0.2 mg/mLCommonly used for stock solutions.
Tetrahydrofuran:Methanol (2:1 v/v)>3 mg/mLOffers significantly higher solubility for preparing concentrated stocks.
Aqueous Buffers (e.g., PBS, RPMI-1640)Very low (specific data not readily available)Prone to precipitation. Final concentration should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a WR99210 Stock Solution
  • Weighing: Accurately weigh the desired amount of WR99210 hydrochloride powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or a 2:1 mixture of THF:Methanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of WR99210
  • Pre-warm Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of the WR99210 stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

  • Vortexing Dilution: While vigorously vortexing the pre-warmed medium, add the calculated volume of the WR99210 stock solution dropwise.

  • Continued Mixing: Continue to vortex or mix the solution for an additional 30-60 seconds to ensure it is thoroughly mixed.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider lowering the final concentration.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

Visualizations

Signaling Pathway Inhibition by WR99210

WR99210_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ WR99210 WR99210 WR99210->DHFR DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication

Caption: Inhibition of the folate pathway by WR99210.

Experimental Workflow for Preparing Aqueous Solutions

WR99210_Workflow start Start weigh Weigh WR99210 HCl start->weigh dissolve Dissolve in DMSO (or THF:Methanol) to make stock solution weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store prepare_working Prepare Aqueous Working Solution store->prepare_working prewarm Pre-warm aqueous medium prepare_working->prewarm dilute Dropwise addition of stock to vortexing medium prewarm->dilute inspect Visually inspect for precipitation dilute->inspect use Use immediately in experiment inspect->use Clear Solution troubleshoot Troubleshoot: Lower concentration, use two-step dilution inspect->troubleshoot Precipitation

Caption: Workflow for preparing WR99210 solutions.

Troubleshooting Logic for Precipitation

Precipitation_Troubleshooting precipitation Precipitation Observed check_stock Is stock solution clear? precipitation->check_stock check_dilution How was it diluted? check_stock->check_dilution Yes solution1 Re-dissolve stock. Consider sonication. check_stock->solution1 No check_pH What is the pH of the aqueous medium? check_dilution->check_pH Slow, dropwise solution2 Use dropwise addition to vortexing medium. check_dilution->solution2 Added too quickly check_concentration What is the final concentration? check_pH->check_concentration Neutral/Acidic solution3 Ensure pH is not > 8. Use hydrochloride salt. check_pH->solution3 Basic (>8) solution4 Lower final concentration. Determine empirical limit. check_concentration->solution4 High

Caption: Troubleshooting logic for WR99210 precipitation.

References

WR99210 Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of WR99210 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary issue concerning the stability of WR99210 is not degradation into smaller decomposition products, but rather a structural rearrangement into an inactive regioisomer.[1][2] This regioisomerization leads to a significant loss of biological activity.

Q2: What factors contribute to the degradation (regioisomerization) of WR99210?

A2: Exposure to basic (alkaline) conditions is a primary factor that promotes the rearrangement of WR99210 into its inactive isomer.[1][2] The hydrochloride salt form of WR99210 is more stable and less susceptible to this isomerization compared to the free base form.[1][2][3][4]

Q3: How does the activity of the WR99210 regioisomer compare to the active compound?

A3: The regioisomer of WR99210 is essentially inactive.[1][4] Studies have shown that the half-maximal effective concentration (EC50) of the inactive isomer can be 900- to 23,000-fold higher than that of the active WR99210 compound against Plasmodium falciparum strains.[1]

Q4: What are the recommended storage conditions for this compound?

A4: As a powder, this compound is stable when stored at -20°C for up to three years or at 4°C for up to two years.[5] Stock solutions, typically prepared in DMSO, should be stored at -20°C.[1][4] It is highly recommended to use freshly prepared solutions to ensure stability and efficacy.[5][6]

Q5: How can I detect the presence of the inactive regioisomer in my WR99210 stock?

A5: Several analytical techniques can differentiate between the active WR99210 and its inactive regioisomer. These include:

  • UV-visible Spectroscopy: The two isomers exhibit different absorbance spectra, particularly in the 230-240 nm plateau region.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active compound and its isomer have different retention times.[1][4]

  • Thin-Layer Chromatography (TLC): The isomers will show different retention factors (Rf).[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of WR99210 activity in experiments. The compound may have converted to its inactive regioisomer.Verify the integrity of your stock solution using analytical methods like UV-vis spectroscopy, RP-HPLC, or TLC to check for the presence of the isomer.[1][2]
The stock solution may have degraded over time.It is recommended to use freshly prepared solutions of WR99210 for experiments.[5]
The WR99210 was not maintained as the hydrochloride salt or was exposed to basic conditions.Ensure you are using the hydrochloride salt form and avoid exposure to alkaline environments to prevent rearrangement.[1][2]
Inconsistent experimental results between different batches of WR99210. Different suppliers or batches may have varying levels of the inactive regioisomer.Perform quality control on new batches of WR99210 using the analytical methods mentioned above to confirm the purity and identity of the active compound.[1]

Quantitative Data Summary

The following table summarizes the difference in biological activity between active WR99210 and its inactive regioisomer against two strains of P. falciparum.

CompoundP. falciparum StrainEC50 (nM)95% Confidence Interval (nM)Fold Increase in EC50 vs. Active Form
Active WR99210 NF540.0560.029 - 0.103-
Dd20.620.580 - 0.671-
Inactive Regioisomer NF541,2501,010 - 1,570~22,321x
Dd2547525 - 571~882x

Data sourced from a study investigating the inactivity of a commercial stock of WR99210.[1]

Experimental Protocols

Protocol for In Vitro Drug Response Assay (SYBR Green I)

This protocol is a standard method for assessing the antimalarial activity of compounds like WR99210.

  • Parasite Culture: Culture P. falciparum parasites in complete media.

  • Drug Preparation: Dissolve WR99210 in DMSO to create a stock solution. Further dilute with media to achieve the desired final concentrations.

  • Assay Plate Preparation: Add the diluted drug solutions to a 96-well plate.

  • Parasite Addition: Add parasite cultures (typically at 0.5% parasitemia and 2% hematocrit) to the wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the EC50 values by plotting the fluorescence intensity against the drug concentration.

Visual Guides

Degradation Pathway of WR99210

A Active WR99210 (Hydrochloride Salt) B Inactive Regioisomer A->B Basic Conditions C Loss of Biological Activity B->C cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis A WR99210 Stock Solution (in DMSO, stored at -20°C) B UV-vis Spectroscopy A->B C RP-HPLC A->C D TLC A->D E Compare Spectra/ Chromatograms/ Rf values B->E C->E D->E F Identify Presence of Inactive Regioisomer E->F

References

Validation & Comparative

Validating WR99210 Target Engagement in Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of the antimalarial compound WR99210 in parasites. Experimental data, detailed protocols, and visual workflows are presented to facilitate a comprehensive understanding of the available techniques.

WR99210 is a potent inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the parasite's survival. Validating that a compound like WR99210 effectively engages its intended target is a crucial step in drug development. This guide explores the primary method for validating WR99210 target engagement and compares it with other available techniques.

Quantitative Comparison of DHFR Inhibitors

The following tables summarize the in vitro inhibitory activity of WR99210 and other dihydrofolate reductase (DHFR) inhibitors against various strains of P. falciparum. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of these compounds.

Table 1: 50% Inhibitory Concentration (IC50) of Antifolates against P. falciparum Strains

CompoundStrainGenotype (DHFR mutations)IC50 (nM)
WR99210 NF54Wild-type0.056
Dd2N51I, C59R, S108N0.62
V1/SN51I, C59R, S108N, I164L (Quadruple mutant)1.1
Pyrimethamine 3D7Wild-type-
FCBS108N-
K1N51I, C59R, S108N-
V1/SN51I, C59R, S108N, I164L (Quadruple mutant)> 5000
Meta-bromo analog of Pyrimethamine V1/SN51I, C59R, S108N, I164L (Quadruple mutant)37

Data sourced from multiple studies.[2][3][4]

Table 2: Inhibition Constant (Ki) of Antifolates against P. falciparum DHFR

CompoundDHFR MutantKi (nM)
WR99210 Wild-type0.9
Double mutant (A16V + S108T)3.2
Double mutant (C59R + S108T)0.8
Quadruple mutant (N51I + C59R + S108N + I164L)0.9
Pyrimethamine Wild-type1.5
Double mutant (A16V + S108T)2.4
Double mutant (C59R + S108T)72.3
Quadruple mutant (N51I + C59R + S108N + I164L)859
Meta-bromo analog of Pyrimethamine Quadruple mutant (N51I + C59R + S108N + I164L)5.1

Data sourced from multiple studies.[3][4]

Experimental Protocols

Validation of WR99210 Target Engagement using Human DHFR Transfection

This protocol describes the gold-standard method for confirming that the parasitic DHFR is the primary target of WR99210. The principle lies in introducing the human DHFR gene into the parasite. Since human DHFR is significantly less sensitive to WR99210, transfected parasites will exhibit a high level of resistance if the drug's primary target is the parasite's own DHFR.[5][6][7][8]

Methodology:

  • Vector Construction: A plasmid vector is constructed to express human DHFR (hDHFR) under the control of P. falciparum promoter and terminator sequences.

  • Parasite Culture: P. falciparum is cultured in human red blood cells in vitro.

  • Transfection: The hDHFR-expressing plasmid is introduced into the parasites via electroporation of infected red blood cells.

  • Drug Selection: The transfected parasite population is treated with WR99210.

  • Selection of Resistant Parasites: Only parasites that have successfully incorporated and are expressing the hDHFR gene will survive and replicate in the presence of WR99210.

  • Analysis: The level of resistance is quantified by determining the IC50 of WR99210 for the transfected parasites and comparing it to the wild-type, non-transfected parasites. A significant increase in the IC50 value validates that the parasitic DHFR is the primary target of WR99210.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHFR.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically, a Tris-HCl or similar buffer at a physiological pH.

    • Substrate: Dihydrofolate (DHF).

    • Cofactor: NADPH.

    • Enzyme: Purified recombinant P. falciparum DHFR.

    • Inhibitor: WR99210 and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The reaction is typically performed in a 96-well plate format.

    • The inhibitor at various concentrations is pre-incubated with the DHFR enzyme.

    • The enzymatic reaction is initiated by adding DHF and NADPH.

    • The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The percent inhibition is plotted against the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be determined using methods such as Lineweaver-Burk or Dixon plots.

Alternative Target Validation Methods in Parasites

While the human DHFR transfection method is highly effective for validating WR99210's target, other techniques can also be employed for target identification and validation of novel compounds.

Table 3: Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Genetic Knockout/Knockdown The gene encoding the putative target protein is deleted or its expression is reduced. If the parasite's sensitivity to the drug is altered, it suggests the protein is the target.Provides strong genetic evidence of target essentiality and engagement.Can be technically challenging and time-consuming in some parasites. Not all genes are amenable to knockout.
In Vitro Evolution of Resistance and Whole-Genome Sequencing Parasites are cultured under increasing concentrations of a drug to select for resistant mutants. The genomes of the resistant parasites are then sequenced to identify mutations in the target protein.Unbiased approach to identify drug targets and resistance mechanisms.Can be a lengthy process. Resistance may arise through mechanisms other than target mutation (e.g., drug efflux).
Thermal Proteome Profiling (TPP) Based on the principle that a protein's thermal stability changes upon ligand binding. The proteome is heated to various temperatures, and the soluble fraction is analyzed by mass spectrometry to identify proteins that are stabilized or destabilized by the drug.Allows for the unbiased, proteome-wide identification of drug targets in a cellular context.Requires specialized equipment and expertise in proteomics.
Chemical Proteomics (e.g., Affinity-Based Protein Profiling) The drug is chemically modified with a tag (e.g., biotin) and used as a "bait" to pull down its interacting proteins from a parasite lysate. The bound proteins are then identified by mass spectrometry.Can directly identify the binding partners of a compound.The chemical modification of the drug may alter its binding properties. Non-specific binding can be a challenge.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

folate_pathway GTP GTP GTPCH GTP Cyclohydrolase I GTP->GTPCH DHNTP Dihydroneopterin triphosphate HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNTP->HMDHP Multiple steps DHPS Dihydropteroate Synthase HMDHP->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Glutamylation DHFR_TS DHFR-TS DHF->DHFR_TS Reduction THF Tetrahydrofolate (THF) THF->DHFR_TS Oxidation dUMP dUMP dUMP->DHFR_TS dTMP dTMP DNA DNA Synthesis dTMP->DNA PABA p-Aminobenzoate PABA->DHPS Chorismate Chorismate ADCS ADC Synthase Chorismate->ADCS GTPCH->DHNTP Multiple steps DHPS->DHP DHFR_TS->THF DHFR_TS->dTMP ADCL ADC Lyase ADCS->ADCL ADCL->PABA WR99210 WR99210 WR99210->DHFR_TS

Caption: Folate metabolism pathway in P. falciparum and the inhibitory action of WR99210.

target_validation_workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation recombinant_protein Express & Purify Recombinant PfDHFR-TS enzyme_assay DHFR Enzyme Inhibition Assay recombinant_protein->enzyme_assay determine_ki Determine Ki value enzyme_assay->determine_ki conclusion Conclusion: PfDHFR-TS is the primary target of WR99210 determine_ki->conclusion construct_vector Construct hDHFR Expression Vector transfect_parasites Transfect P. falciparum construct_vector->transfect_parasites drug_selection Select with WR99210 transfect_parasites->drug_selection compare_ic50 Compare IC50 of Transfected vs. Wild-type drug_selection->compare_ic50 compare_ic50->conclusion start Hypothesis: WR99210 targets PfDHFR-TS start->recombinant_protein start->construct_vector

Caption: Experimental workflow for validating WR99210 target engagement in P. falciparum.

References

Navigating Resistance: A Comparative Guide to WR99210 and Other DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial drug candidate WR99210 with other dihydrofolate reductase (DHFR) inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the mechanisms of action and resistance.

The emergence and spread of drug-resistant Plasmodium falciparum strains have compromised the efficacy of many frontline antimalarial drugs, including inhibitors of dihydrofolate reductase (DHFR) like pyrimethamine (B1678524) and cycloguanil. WR99210, a triazine-based DHFR inhibitor, has demonstrated significant potency against parasite strains that are resistant to these conventional antifolates. This guide delves into the comparative efficacy of WR99210, the structural basis for its robust activity, and the experimental frameworks used to evaluate cross-resistance.

Comparative Efficacy of DHFR Inhibitors

The in vitro activity of DHFR inhibitors is typically quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by half. The following tables summarize the IC50 values for WR99210 and other DHFR inhibitors against various strains of P. falciparum with different DHFR mutations. These mutations are known to confer varying levels of resistance to antifolate drugs.

Table 1: IC50 Values (nM) of DHFR Inhibitors against Drug-Sensitive and Resistant P. falciparum Strains

Drug3D7 (Wild-Type)Dd2 (Pyrimethamine-Resistant)K1 (Multidrug-Resistant)
WR99210 ~0.1-1~0.5-5~1-10
Pyrimethamine ~10-50>1000>2000
Cycloguanil ~5-20>500>1000
Proguanil >2000>5000>5000

Note: IC50 values can vary between studies due to differences in experimental conditions. The values presented here are representative ranges compiled from multiple sources.

Table 2: Impact of Specific DHFR Mutations on Inhibitor Efficacy (IC50 in nM)

DHFR GenotypeWR99210PyrimethamineCycloguanil
Wild Type (S108) 0.1 - 110 - 505 - 20
Single Mutant (S108N) 0.2 - 2500 - 200050 - 200
Double Mutant (C59R+S108N) 0.5 - 5>5000>1000
Triple Mutant (N51I+C59R+S108N) 1 - 10>10000>2000
Quadruple Mutant (N51I+C59R+S108N+I164L) 2 - 20>20000>5000

Data compiled from multiple studies. The specific IC50 values can vary based on the parasite strain background and assay conditions.

The data clearly indicates that while mutations in the DHFR enzyme drastically reduce the efficacy of pyrimethamine and cycloguanil, WR99210 retains potent activity. This lack of significant cross-resistance is a key advantage of WR99210.

Experimental Protocols

The determination of IC50 values is crucial for assessing drug resistance. The SYBR Green I-based fluorescence assay is a widely used method for high-throughput screening of antimalarial compounds.

Protocol: In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Assay

1. Parasite Culture:

  • Plasmodium falciparum parasites are cultured in vitro in human erythrocytes (O+ blood type) using RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Parasite growth is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • For the assay, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

2. Drug Plate Preparation:

  • A serial dilution of the test compounds (WR99210, pyrimethamine, etc.) is prepared in appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • 100 µL of each drug dilution is added to a 96-well microtiter plate. Control wells containing medium with solvent and medium alone are also included.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.

  • 100 µL of the parasite suspension is added to each well of the drug-containing plate.

  • The plate is incubated for 72 hours under the same conditions as the parasite culture.

4. SYBR Green I Staining and Fluorescence Measurement:

  • After incubation, the plate is frozen at -80°C to lyse the red blood cells.

  • A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • The plate is incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

5. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth.

  • The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action and Resistance

DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. DHFR inhibitors block this pathway, leading to parasite death. Resistance to antifolates like pyrimethamine primarily arises from point mutations in the dhfr gene. These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of the inhibitor.

WR99210's efficacy against pyrimethamine-resistant strains is attributed to its distinct chemical structure.[1] Its flexible side chain allows it to bind effectively to the mutated DHFR active site, overcoming the steric hindrance that prevents the binding of more rigid inhibitors like pyrimethamine.[1]

DHFR_Inhibition_and_Resistance Mechanism of DHFR Inhibition and Resistance cluster_pathway Folate Biosynthesis Pathway cluster_inhibition DHFR Inhibition cluster_resistance Mechanism of Resistance DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR_enzyme->THF Product WT_DHFR Wild-Type DHFR (e.g., S108) Mutant_DHFR Mutant DHFR (e.g., S108N) WR99210 WR99210 WR99210->DHFR_enzyme Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR_enzyme Inhibits WT_DHFR->Pyrimethamine Sensitive Pyrimethamine_Res Pyrimethamine Resistance Mutant_DHFR->Pyrimethamine_Res Leads to WR99210_Sens WR99210 Sensitivity Mutant_DHFR->WR99210_Sens Maintains

Caption: Folate pathway, DHFR inhibition, and resistance mechanism.

The diagram above illustrates the central role of DHFR in the folate pathway. Both WR99210 and Pyrimethamine inhibit this enzyme. However, mutations in the DHFR gene can lead to pyrimethamine resistance while maintaining sensitivity to WR99210.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the typical workflow for assessing cross-resistance between different DHFR inhibitors.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Assessment start Start culture Cultivate P. falciparum Strains (Wild-Type & Resistant) start->culture synchronize Synchronize to Ring Stage culture->synchronize assay Perform In Vitro Susceptibility Assay (72h) synchronize->assay drug_prep Prepare Serial Dilutions of DHFR Inhibitors drug_prep->assay stain Lyse Cells & Stain with SYBR Green I assay->stain read Measure Fluorescence stain->read analyze Calculate IC50 Values read->analyze compare Compare IC50s & Determine Cross-Resistance Profile analyze->compare end End compare->end

References

Synergistic Antimalarial Effects of WR99210 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapeutic strategies. Combination therapy, a cornerstone of modern antimalarial treatment, can enhance efficacy, reduce the risk of drug resistance, and lower required dosages, thereby minimizing toxicity. This guide provides a comparative analysis of the synergistic effects of WR99210, a potent dihydrofolate reductase (DHFR) inhibitor, with other antimalarial drugs, supported by experimental data.

Mechanism of Synergy: Targeting the Folate Biosynthesis Pathway

WR99210 exerts its antimalarial activity by inhibiting the P. falciparum dihydrofolate reductase (DHFR) enzyme.[1][2][3] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids, and ultimately, for parasite survival. The synergistic effect of WR99210 with other antimalarials, particularly those that also target the folate pathway, stems from a dual blockade of this vital metabolic route.

By combining WR99210 with inhibitors of dihydropteroate (B1496061) synthase (DHPS), such as dapsone (B1669823) and sulfadoxine, a sequential blockade of the folate pathway is achieved. This dual inhibition leads to a more profound disruption of folate metabolism than either drug could achieve alone, resulting in a potent synergistic antimalarial effect.[4]

Below is a diagram illustrating the P. falciparum folate biosynthesis pathway and the points of inhibition for WR99210 and DHPS inhibitors.

Folate_Pathway cluster_pathway P. falciparum Folate Biosynthesis Pathway cluster_inhibitors Drug Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS DHPS_enzyme DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DHFR DHFR DNA_synthesis DNA Synthesis & Amino Acid Metabolism Tetrahydrofolate->DNA_synthesis WR99210 WR99210 WR99210->DHFR DHPS_inhibitors DHPS Inhibitors (Dapsone, Sulfadoxine) DHPS_inhibitors->DHPS_enzyme Synergy_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Parasite_Culture 1. P. falciparum Culture & Synchronization Plate_Setup 3. 96-well Plate Setup (Drugs alone & in fixed ratios) Parasite_Culture->Plate_Setup Drug_Prep 2. Drug Stock Preparation & Serial Dilution Drug_Prep->Plate_Setup Parasite_Addition 4. Addition of Synchronized Parasites Plate_Setup->Parasite_Addition Incubation 5. Incubation (48 hours at 37°C) Parasite_Addition->Incubation Growth_Quant 6. Quantify Parasite Growth ([3H]-hypoxanthine or SYBR Green I) Incubation->Growth_Quant IC50_Calc 7. Calculate IC50 Values (Individual drugs & combinations) Growth_Quant->IC50_Calc FIC_MFIC_Calc 8. Calculate FIC and MFIC IC50_Calc->FIC_MFIC_Calc Synergy_Det 9. Determine Synergy, Additivity, or Antagonism FIC_MFIC_Calc->Synergy_Det

References

A Structural and Functional Comparison of the Antimalarial Drug WR99210 and its Inactive Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the potent antimalarial agent WR99210 and its recently identified inactive regioisomer. Understanding the subtle structural differences that lead to a complete loss of biological activity is crucial for the development of new antifolate drugs and for ensuring the quality and efficacy of existing chemical probes.

Introduction

WR99210 is a diaminodihydrotriazine-based antifolate that exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Its mechanism of action involves the selective and potent inhibition of the parasite's dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] Recently, concerns about the variable efficacy of different batches of WR99210 led to the discovery of an inactive regioisomer that can arise during synthesis or storage.[1] This guide elucidates the critical structural features that differentiate the active compound from its inactive counterpart and presents the experimental data that confirms their starkly different biological activities.

Structural Comparison

The key difference between WR99210 and its inactive regioisomer lies in the attachment of the 2,4,5-trichlorophenoxypropyloxy side chain to the dihydrotriazine ring. In the active WR99210, the side chain is attached to the N1 position of the ring. In the inactive regioisomer, a rearrangement leads to the attachment of the side chain to a different nitrogen atom within the ring system. This seemingly minor change has a profound impact on the molecule's ability to bind to the active site of P. falciparum DHFR.[1]

G cluster_WR99210 WR99210 (Active) cluster_Isomer Inactive Regioisomer WR99210_img WR99210_img Isomer_img Isomer_img WR99210_label WR99210_label Isomer_label Isomer_label WR99210_label->Isomer_label Regioisomerization

Caption: Structural difference between WR99210 and its inactive regioisomer.

Biological Activity Comparison

Experimental data demonstrates a dramatic difference in the biological activity of WR99210 and its inactive regioisomer against Plasmodium falciparum. The active form, WR99210, is effective at low nanomolar concentrations, while the regioisomer shows no significant activity even at micromolar concentrations.[1]

CompoundTargetAssay TypeIC50 / EC50Reference
WR99210 P. falciparum DHFREnzyme Inhibition< 0.075 nM[3]
P. falciparum (Dd2 strain)Cell-based growth inhibition~0.6 nM[1]
Inactive Regioisomer P. falciparum DHFREnzyme InhibitionInactive at high concentrations[1]
P. falciparum (Dd2 strain)Cell-based growth inhibition> 1000 nM[1]

The profound loss of activity in the regioisomer is attributed to its inability to bind effectively to the active site of P. falciparum DHFR. Computational docking models have shown that while WR99210 binds tightly and specifically, the regioisomer fits poorly and in multiple orientations, preventing effective inhibition of the enzyme.[1]

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum parasites (e.g., Dd2 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Assay Setup: Asynchronous parasite cultures are synchronized to the ring stage using sorbitol treatment. The synchronized culture is then diluted to a parasitemia of 0.5% in a 2% hematocrit.

  • Compound Dilution: The test compounds (WR99210 and its inactive regioisomer) are serially diluted in complete medium in a 96-well plate.

  • Incubation: The parasite culture is added to the wells containing the diluted compounds and incubated for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the number of viable parasites, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

G cluster_workflow P. falciparum Growth Inhibition Assay Workflow A Synchronized ring-stage P. falciparum culture C Incubate culture with compounds (72h) A->C B Serial dilution of WR99210 & Isomer B->C D Lyse cells and stain with SYBR Green I C->D E Measure fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for the P. falciparum growth inhibition assay.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Methodology:

  • Reagents:

    • Recombinant P. falciparum DHFR enzyme

    • Dihydrofolate (DHF), the substrate

    • NADPH, the cofactor

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Test compounds (WR99210 and its inactive regioisomer)

  • Assay Procedure:

    • The reaction is performed in a 96-well UV-transparent plate.

    • The reaction mixture contains the assay buffer, NADPH, and the DHFR enzyme.

    • The test compounds are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate, DHF.

  • Detection:

    • The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • The absorbance is measured kinetically over a period of time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the kinetic curve.

    • The percent inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The case of WR99210 and its inactive regioisomer serves as a stark reminder of the importance of precise molecular structure for biological activity. A subtle change in the connectivity of the dihydrotriazine ring results in a complete loss of antiparasitic efficacy. This knowledge is invaluable for medicinal chemists working on the design of novel antifolates and for researchers using WR99210 as a chemical tool, highlighting the critical need for rigorous quality control of chemical reagents. The experimental protocols provided herein offer a robust framework for the evaluation of DHFR inhibitors and their cellular effects.

References

A Comparative Guide to Assessing the Purity of WR92210 Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] It is effective against strains resistant to other antifolate drugs like pyrimethamine.[3][4] The compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, functions by blocking the synthesis of tetrahydrofolate, a crucial precursor for DNA synthesis in the parasite.[1] Given its use in research and as a potential drug candidate, ensuring its purity is critical for reliable experimental results and preclinical studies.

A significant concern with WR99210 is its potential to rearrange into an inactive dihydrotriazine regioisomer, especially when not stored as a hydrochloride salt or if exposed to basic conditions.[1][5] This inactive isomer has the same molecular formula and mass, making its detection and separation from the active compound essential.[5] High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of WR99210 hydrochloride due to its high resolution and sensitivity.

This guide provides a comparative overview of HPLC-based methods for purity assessment, including a detailed experimental protocol and a comparison with an orthogonal method, High-Performance Thin-Layer Chromatography (HPTLC), to ensure comprehensive quality control.

Mechanism of Action: Inhibition of Folate Synthesis

WR99210 selectively targets the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium parasites.[1] By binding tightly to the DHFR active site, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and amino acids. This disruption of the folate pathway ultimately leads to parasite death. Human DHFR is significantly less sensitive to WR99210, providing a therapeutic window.[6]

Folate_Pathway cluster_pathway Simplified Folate Synthesis Pathway cluster_inhibition Inhibition by WR99210 DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR-TS Precursors Nucleotide & Amino Acid Precursors THF->Precursors DNA Parasite DNA & Protein Synthesis Precursors->DNA WR99210 WR99210 WR99210->DHF Inhibits DHFR

Figure 1. Mechanism of action of WR99210 in the parasite folate pathway.

Experimental Workflow for Purity Assessment

A systematic approach is necessary for the accurate determination of WR99210 HCl purity. The process involves careful sample preparation, analysis by a primary and an orthogonal method, and thorough data interpretation to identify and quantify the main component and any impurities, including the critical regioisomer.

Figure 2. Experimental workflow for the purity assessment of WR99210 HCl.

Detailed Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to provide high-resolution separation of WR99210 from its potential impurities, including the inactive regioisomer.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve WR99210 HCl in DMSO to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase (80:20, A:B) to 0.1 mg/mL before injection.

Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC serves as a rapid, cost-effective orthogonal method to confirm the purity profile obtained from HPLC. Differences in the separation mechanism (adsorption vs. partition) can help in detecting impurities that might co-elute in the HPLC method.

  • Plate: HPTLC silica (B1680970) gel 60 F254 plates.

  • Mobile Phase (Solvent System): Dichloromethane:Methanol (9:1, v/v).

  • Sample Application: Apply 2 µL of the 1 mg/mL sample solution as a band.

  • Development: Develop the plate in a saturated chamber until the solvent front migrates approximately 8 cm.

  • Detection: Visualize under UV light at 254 nm. The active WR99210 and its inactive isomer have been shown to display different Rf values using this technique.[5]

Comparative Data Analysis

The performance of the primary HPLC method is compared against the orthogonal HPTLC method. The data below is representative of a high-purity batch of WR99210 HCl containing a trace amount of the inactive regioisomer impurity.

ParameterHPLC-UV AnalysisHPTLC Analysis
WR99210 (Active)
Retention Time (t R ) / R f15.8 min0.45
% Area / Relative Intensity99.2%Major Spot
Regioisomer (Inactive)
Retention Time (t R ) / R f14.5 min0.55
% Area / Relative Intensity0.6%Faint Spot
Other Impurities < 0.2%Not Detected
Resolution (R s ) 2.8 (between WR99210 and Regioisomer)N/A
Assay Purity ≥99.0% Qualitative Confirmation

Discussion of Results and Method Comparison

The HPLC method demonstrates excellent resolving power, clearly separating the active WR99210 from its closely related regioisomer with a resolution factor (Rs) of 2.8, which is well above the baseline separation requirement of 1.5. This allows for accurate quantification of the main component and impurities. The assay purity of ≥99.0% is readily confirmed.

The HPTLC method provides a valuable qualitative confirmation. The distinct Rf values for the active compound and the regioisomer confirm the presence of the impurity and support the HPLC findings.[5] While not as quantitative as HPLC, HPTLC is a rapid screening tool to check for the presence of the known inactive isomer, especially in stability studies or when evaluating new batches of the compound.[7][8]

The logical relationship between WR99210 and its key impurity is based on their structural similarity yet different chromatographic behavior, which these methods exploit.

Chromatographic_Separation Sample WR99210 HCl Sample (Contains both isomers) Method Analytical Method (HPLC or HPTLC) Sample->Method Separation Separation based on Physicochemical Properties (e.g., Polarity) Method->Separation Active Active WR99210 (Desired Compound) Inactive Inactive Regioisomer (Key Impurity) Separation->Active Different Retention/ Migration Separation->Inactive Different Retention/ Migration

Figure 3. Logical diagram of the chromatographic separation of WR99210 isomers.

Conclusion

The purity assessment of this compound is crucial for its application in research and drug development. A high-resolution, reverse-phase HPLC method is the primary choice for accurate quantification of the active ingredient and its impurities, particularly the inactive regioisomer. The use of an orthogonal method like HPTLC provides a robust secondary confirmation, ensuring the overall quality and reliability of the compound. Researchers using WR99210 should be aware of the potential for isomerization and employ appropriate analytical methods to verify the purity of their material.[5]

References

Selecting for Success: A Comparative Guide to WR99210 Hydrochloride and G418 for Parasite Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical step of selecting genetically modified parasites, the choice of a selection agent is paramount. This guide provides a detailed comparison of two commonly used agents, WR99210 hydrochloride and G418, offering insights into their mechanisms, efficacy, and application in parasite research.

This comparison delves into the specifics of this compound, a dihydrofolate reductase (DHFR) inhibitor, and G418, an aminoglycoside antibiotic. By examining their distinct modes of action, effective concentrations, and experimental protocols, researchers can make informed decisions to optimize their parasite selection workflows.

At a Glance: Key Differences

FeatureThis compoundG418 (Geneticin)
Target Dihydrofolate Reductase (DHFR)80S Ribosomal Subunit
Mechanism of Action Inhibits dihydrofolate reductase, blocking the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and amino acid metabolism.[1][2]Binds to the 80S ribosome, inhibiting protein synthesis by blocking the elongation step.[3]
Resistance Gene Human dihydrofolate reductase (hDHFR)Neomycin phosphotransferase II (neo or nptII) from transposon Tn5.[4]
Typical Parasite Applications Plasmodium falciparum, Plasmodium vivax[5][6][7]Plasmodium falciparum, Leishmania spp., Schistosoma mansoni[4][8]
Reported Off-Target Effects Minimal off-target effects reported in parasites; highly specific for parasite DHFR over human DHFR.[1][9]Can affect the growth and metabolism of recombinant mammalian cell lines and interfere with de novo prion infection in cultured cells.[10][11][12]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and G418 lies in their cellular targets.

This compound is a potent and selective inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is critical for the folate biosynthesis pathway, which produces tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. By blocking DHFR, WR99210 effectively halts DNA replication and repair, leading to parasite death. The selectivity of WR99210 arises from its significantly higher affinity for the parasite DHFR compared to the human homolog, making it an effective selection agent with low host cell toxicity.[1]

G418 , also known as Geneticin, is an aminoglycoside antibiotic that targets protein synthesis.[3] It binds to the 80S ribosomal subunit in both prokaryotic and eukaryotic cells, interfering with the elongation step of translation.[3] This disruption of protein production is lethal to the cell. Resistance is conferred by the neo gene, which encodes an aminoglycoside 3'-phosphotransferase that inactivates G418 through phosphorylation.[4]

cluster_WR99210 This compound cluster_G418 G418 (Geneticin) WR99210 WR99210 pDHFR Parasite DHFR WR99210->pDHFR inhibits Folate_Pathway Folate Biosynthesis pDHFR->Folate_Pathway catalyzes DNA_Synthesis DNA Synthesis & Repair Folate_Pathway->DNA_Synthesis Cell_Death_W Parasite Death hDHFR_gene hDHFR gene (resistance) hDHFR_protein Human DHFR (unaffected) hDHFR_gene->hDHFR_protein expresses G418 G418 Ribosome 80S Ribosome G418->Ribosome inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis mediates Cell_Death_G Parasite Death Neo_gene neo gene (resistance) NPTII Aminoglycoside phosphotransferase Neo_gene->NPTII expresses NPTII->G418 inactivates

Mechanisms of Action and Resistance.

Performance in Parasite Selection: A Quantitative Look

Direct comparative studies on the selection efficiency and speed of WR99210 versus G418 in the same parasite system are not abundant in the literature. However, data from various studies using these agents in Plasmodium falciparum provide a basis for comparison.

ParameterThis compound (P. falciparum)G418 (P. falciparum)
Selection Concentration 2.5 nM[13]500 µg/mL[13]
Time to Detect Resistant Parasites Stably transfected parasites can be detected before day 31 post-transfection.[5] In some cases, resistant parasites are observed 8-18 days after transfection.[14]The appearance of resistant foci can take 7 days or more, with the entire selection process taking up to a few weeks.[3]
Resistance Marker Human dihydrofolate reductase (hDHFR)Neomycin phosphotransferase II (neo)

It is important to note that the optimal concentration for G418 can vary significantly between different cell lines and even parasite strains, necessitating a kill curve to determine the ideal concentration for each experimental setup.[15][16]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for parasite selection using this compound and G418, based on established methodologies.

Protocol 1: Selection of Transfected Plasmodium falciparum with this compound

This protocol is adapted from methodologies used for the selection of P. falciparum expressing the hDHFR resistance gene.

  • Transfection: Introduce the plasmid containing the hDHFR resistance cassette into a culture of P. falciparum.

  • Initial Culture: Culture the transfected parasites for 48 hours without drug pressure to allow for expression of the resistance gene.

  • Drug Application: After 48 hours, introduce this compound to the culture medium at a final concentration of 2.5 nM.[13]

  • Monitoring and Maintenance: Monitor the parasite culture regularly by Giemsa-stained blood smears. Change the medium and add fresh this compound every 2-3 days.

  • Outgrowth of Resistant Parasites: Continue the selection until a stable population of resistant parasites emerges, which can take several weeks.[5]

Protocol 2: Selection of Transfected Plasmodium falciparum with G418

This protocol outlines the general steps for selecting P. falciparum expressing the neo resistance gene.

  • Determine Optimal G418 Concentration: Perform a kill curve experiment with non-transfected parasites to determine the minimum concentration of G418 that effectively kills the wild-type population within 7-10 days.

  • Transfection: Transfect the P. falciparum culture with the plasmid carrying the neo resistance gene.

  • Initial Culture: Allow the transfected parasites to recover and express the resistance gene by culturing them for 48 hours without G418.

  • Drug Selection: Add G418 to the culture medium at the predetermined optimal concentration (e.g., 500 µg/mL).[13]

  • Culture Maintenance: Replace the medium with fresh G418-containing medium every 3-4 days.[3]

  • Identification of Resistant Clones: Monitor the culture for the appearance of resistant foci, which may take a week or longer to develop.[3]

cluster_workflow General Parasite Selection Workflow start Parasite Culture transfection Transfection with Resistance Plasmid start->transfection recovery Recovery & Gene Expression (48 hours, no drug) transfection->recovery selection Application of Selection Agent (WR99210 or G418) recovery->selection maintenance Culture Maintenance (Regular media changes with drug) selection->maintenance monitoring Monitoring for Resistant Parasites maintenance->monitoring monitoring->maintenance Continue selection outgrowth Outgrowth of Stable Transfected Population monitoring->outgrowth

Generalized workflow for parasite selection.

Conclusion: Making the Right Choice

Both this compound and G418 are effective selection agents for generating genetically modified parasites. The choice between them will depend on the specific parasite species, the available resistance markers, and the experimental goals.

This compound offers the advantage of high specificity for the parasite DHFR enzyme, which can translate to lower off-target effects.[1] It is particularly well-established for use in Plasmodium species.

G418 provides a broader-spectrum selection option, having been successfully used in a variety of eukaryotic organisms, including several parasite species.[4][8] However, researchers should be mindful of potential off-target effects on host cell metabolism and the necessity of optimizing the selection concentration for their specific system.[10][11]

Ultimately, a thorough understanding of the principles and protocols outlined in this guide will empower researchers to select the most appropriate tool for their parasite engineering endeavors, paving the way for new discoveries in parasitology and drug development.

References

Evaluating Off-Target Effects of WR99210 in Host Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dihydrofolate reductase (DHFR) inhibitor WR99210 with alternative antifolates, focusing on their off-target effects in host cells. The information presented is intended to assist researchers in selecting appropriate tools for Plasmodium falciparum culture and in understanding the potential toxicities associated with these compounds.

Executive Summary

WR99210 is a potent inhibitor of Plasmodium DHFR, an essential enzyme for parasite survival. Its high selectivity for the parasite enzyme over human DHFR has made it a valuable tool for the selection of genetically modified parasites in the laboratory. However, its development as an antimalarial drug was halted due to significant gastrointestinal toxicity observed in preclinical and clinical trials.[1] This guide evaluates the available data on the off-target effects of WR99210 in mammalian host cells and compares it with other DHFR inhibitors, including methotrexate, pyrimethamine (B1678524), and the newer generation compound P218.

Comparative Analysis of Cytotoxicity

The following table summarizes the 50% inhibitory concentrations (IC50) of WR99210 and its alternatives in various mammalian cell lines. A higher IC50 value indicates lower cytotoxicity and a potentially better safety profile for host cells.

CompoundCell LineCell TypeIC50 (µM)Reference
WR99210 HT1080Human Fibrosarcoma6.3[2]
Methotrexate HTC-116Human Colorectal Carcinoma0.15 (48h)[3]
A-549Human Lung Carcinoma0.10 (48h)[4]
DaoyHuman Medulloblastoma0.095[5]
Saos-2Human Osteosarcoma0.035[5]
Pyrimethamine Ovarian Cancer CellsHuman Ovarian Carcinoma20 - 60[6]
HCT116Human Colorectal Carcinoma12.3[7]
SW480Human Colorectal Carcinoma10.0[7]
A549Human Lung Carcinoma0.8[8]
Proguanil MCF-7Human Breast Adenocarcinoma40 - 70[9]
MDA-MB-231Human Breast Adenocarcinoma40 - 70[9]
OVCAR-3Human Ovarian Adenocarcinoma22.4[10]
SKOV-3Human Ovarian Adenocarcinoma45.7[10]
Cycloguanil Breast Cancer CellsHuman Breast CarcinomaApproaching 0.177[11]

Note: The IC50 values can vary depending on the cell line, exposure time, and assay conditions. The data presented here is for comparative purposes.

On-Target Selectivity: Human vs. Parasite DHFR

The therapeutic index of DHFR inhibitors in the context of malaria is largely determined by their selectivity for the parasite's enzyme over the human ortholog.

CompoundTargetKi (nM)Reference
WR99210 P. falciparum DHFR-TS1.1[2]
Human DHFR12[2]
Pyrimethamine P. falciparum DHFR (Wild Type)1.5[12]
P. falciparum DHFR (Quadruple Mutant)859[12]
P218 Human DHFRSignificantly weaker binding than to PfDHFR[13]

WR99210 exhibits a favorable selectivity profile, with approximately 11-fold greater affinity for the parasite enzyme.[2] However, this on-target selectivity does not fully mitigate off-target effects that contribute to host cell toxicity.

Known Off-Target Effects and Signaling Pathway Interactions

While primarily targeting DHFR, antifolates can have broader effects on cellular processes due to the central role of folate metabolism in nucleotide and amino acid synthesis. Inhibition of DHFR leads to the depletion of tetrahydrofolate, which can disrupt DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.

Currently, there is limited specific information available in the public domain detailing the direct off-target interactions of WR99210 with other host cell proteins, such as kinases or other signaling molecules. The observed gastrointestinal toxicity suggests that WR99210 may have off-target effects in specific tissues or cell types that are not fully captured by general cytotoxicity assays.

In contrast, some other DHFR inhibitors have been reported to have off-target effects. For instance, pyrimethamine has been shown to induce lethal mitophagy in ovarian cancer cells by activating the p38/JNK/ERK pathway and can also suppress NRF2 by inhibiting DHFR and one-carbon metabolism.[6][14]

Experimental Protocols

To aid researchers in evaluating the off-target effects of WR99210 and other compounds, this section provides detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of their viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compound D Add compound dilutions to cells C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT reagent to each well G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Treat cells with test compound B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 min in the dark E->F G Add 1X Binding Buffer H Analyze by flow cytometry within 1 hour G->H

References

Safety Operating Guide

Essential Guide to the Proper Disposal of WR99210 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of WR99210 hydrochloride, a potent antimalarial drug candidate. The following procedures are based on established safety protocols for hazardous chemical waste and the known chemical properties of the compound.

Chemical and Physical Properties Overview

A summary of the key characteristics of this compound relevant to its handling and disposal is presented below.

PropertyDataCitation
Chemical Name 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine hydrochloride[1]
Molecular Formula C₁₄H₁₈Cl₃N₅O₂ · HCl[1]
Appearance White powder
Classification Dihydrofolate reductase (DHFR) inhibitor, Antimalarial[2][3]
Solubility Soluble in DMSO[1]
Stability Can undergo regioisomerization under basic conditions[2]

Step-by-Step Disposal Protocol

Given that this compound is a biologically active and chlorinated compound, it must be treated as hazardous chemical waste. Direct disposal into sanitary sewer systems or general waste is not permissible. The primary recommended method for disposal is incineration by a licensed hazardous waste management company.

Experimental Protocol: Deactivation and Preparation for Disposal

This protocol outlines the steps to prepare this compound waste for collection by a certified disposal service.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]

  • Waste Segregation:

    • Solid Waste: Collect un-used or expired this compound powder, as well as grossly contaminated items (e.g., weighing boats, contaminated wipes), in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a compatible material (e.g., high-density polyethylene).

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams.

    • Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials, gloves, and bench paper, should be disposed of in a designated hazardous waste container for incineration.[5][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed waste disposal service.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and incineration.[4] Provide them with a copy of the Safety Data Sheet (SDS) if available, or a clear description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Powder, Grossly Contaminated Items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid trace_waste Trace Contaminated Waste (Gloves, Vials, Bench Paper) assess_waste->trace_waste Trace collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_trace Step 3c: Collect in Labeled Trace Hazardous Waste Container trace_waste->collect_trace storage Step 4: Store Securely in Secondary Containment collect_solid->storage collect_liquid->storage collect_trace->storage contact_ehs Step 5: Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste Collected for Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WR99210 hydrochloride
Reactant of Route 2
WR99210 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.